6-nitro-1H-indole-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGQQUAXSHFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300543 | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-99-7 | |
| Record name | 6-Nitro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of specific functional groups onto the indole ring can profoundly modulate its physicochemical and pharmacological properties. This guide focuses on a particularly intriguing derivative, 6-nitro-1H-indole-3-carbonitrile, a molecule poised at the intersection of two electron-withdrawing functionalities on the indole nucleus. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of data to offer insights into the causality behind its characteristics and the experimental logic used to elucidate them. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references, to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Fundamental Properties
This compound possesses a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a nitro group at the 6-position and a nitrile group at the 3-position.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar nitro and nitrile groups, as well as the hydrogen-bonding N-H group, suggests that this compound will have some solubility in polar organic solvents. However, the largely nonpolar aromatic indole backbone will limit its solubility in highly polar solvents like water.
Predicted Solubility Profile:
-
Soluble in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.
-
Sparingly soluble in: Alcohols like ethanol and methanol.
-
Insoluble in: Nonpolar solvents like hexane and likely water.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in various solvents.
-
Materials:
-
Test tubes
-
Vortex mixer
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)
-
-
Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.
-
For aqueous acidic and basic solutions, observe for any reaction (e.g., color change, gas evolution) that might indicate salt formation and enhanced solubility.
-
Caption: Flowchart for Qualitative Solubility Testing.
Acidity (pKa)
The N-H proton of the indole ring is weakly acidic. The presence of two strong electron-withdrawing groups (-NO₂ and -CN) is expected to significantly increase the acidity of this proton compared to unsubstituted indole. This is because these groups help to stabilize the resulting conjugate base (the indolide anion) through resonance and inductive effects.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and nitrile groups, generally shifting the aromatic protons downfield.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing groups (C-3, C-6, and the nitrile carbon) will be significantly deshielded and appear at a lower field.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
-
Procedure:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
NO₂ stretches: Two strong bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).
-
C=C aromatic stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z = 187.16. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the nitrile group (CN).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be approached through several established methods for indole functionalization. A plausible and efficient route involves the direct cyanation of 6-nitro-1H-indole at the C-3 position.
A highly relevant synthetic strategy can be adapted from the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which utilizes a Vilsmeier-Haack type reaction. [1]A similar electrophilic substitution at the C-3 position of 6-nitro-1H-indole using a cyanating agent would be a logical approach.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to this compound.
Chemical Reactivity
The electron-deficient nature of the indole ring in this compound dictates its reactivity.
-
Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can activate the benzene portion of the indole ring towards nucleophilic aromatic substitution, although this is generally less facile than in simpler nitroarenes.
-
Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base to form the corresponding indolide anion, which can then be alkylated or acylated.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of possibilities for further derivatization, providing access to a new class of 6-aminoindole-3-carbonitriles.
-
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or a primary amide, or be reduced to a primary amine.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is limited, the known activities of related compounds provide a strong rationale for its investigation in drug discovery.
-
Anticancer Activity: Nitroindole derivatives have been investigated as potential anticancer agents. For instance, some 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells. [2]The electron-withdrawing nature of the nitro and nitrile groups in this compound may facilitate its interaction with biological macromolecules, making it a candidate for similar anticancer investigations.
-
Antimicrobial Activity: Indole-3-carbonitrile derivatives have demonstrated a range of antimicrobial activities. The indole scaffold is a common motif in many natural and synthetic antimicrobial agents. The specific substitution pattern of this compound could confer unique antimicrobial properties.
-
Enzyme Inhibition: The electron-deficient aromatic system and the presence of hydrogen bond donors and acceptors make this compound a potential candidate for enzyme inhibition. Many enzyme active sites have regions that can interact favorably with such structures.
Safety and Handling
Based on the hazard statements for commercially available this compound, the following precautions should be taken:
-
H302: Harmful if swallowed. Avoid ingestion.
-
H315: Causes skin irritation. Wear appropriate protective gloves.
-
H319: Causes serious eye irritation. Wear eye protection.
-
H335: May cause respiratory irritation. Work in a well-ventilated area or use a fume hood. [3] Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed when handling this compound.
Conclusion
This compound is a fascinating molecule with a rich chemical landscape defined by the interplay of its electron-withdrawing substituents on the indole core. While a comprehensive experimental dataset for this specific compound is still emerging, this guide has provided a robust framework for understanding its physicochemical characteristics, predictable reactivity, and potential for biological applications. The synthetic accessibility and the potential for diverse chemical transformations make it a valuable building block for the synthesis of novel bioactive compounds. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising indole derivative.
References
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PubChem. 6-Nitro-1H-indole. National Center for Biotechnology Information. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. [Link]
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Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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6-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS. Matrix Fine Chemicals. [Link]
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Reactivity of 3-nitroindoles with electron-rich species. PubMed. [Link]
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In vitro cytotoxic activity of selected indole derivatives in a panel... ResearchGate. [Link]
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]
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Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF. ResearchGate. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]
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11.3 pKa nitro -10.1 nitrile ketone -7.2 thiol -6.8 phenol ester -6.5 carboxylic. MIT OpenCourseWare. [Link]
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Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. MDPI. [Link]
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FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. [Link]
Sources
6-nitro-1H-indole-3-carbonitrile CAS number 4769-99-7
An In-depth Technical Guide to 6-nitro-1H-indole-3-carbonitrile (CAS Number: 4769-99-7)
Authored by: A Senior Application Scientist
Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and materials science. It provides a detailed exploration of this compound, a heterocyclic compound of significant interest. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages established chemical principles and data from closely related analogues to provide robust predictions and practical insights. Our objective is to equip the scientific community with the foundational knowledge necessary to synthesize, characterize, and utilize this promising chemical entity.
Introduction to this compound
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. This compound is a derivative that incorporates two key functional groups: a nitro group at the 6-position and a nitrile group at the 3-position.
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole ring, making it more electron-deficient. This modification can impact the molecule's reactivity and its potential to interact with biological targets.[3] The nitrile group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.[4] The combination of these functionalities on the indole scaffold makes this compound a molecule of considerable interest for exploring new chemical space in drug discovery.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known data of the closely related analogue, 5-iodo-1H-indole-3-carbonitrile, and general principles of organic chemistry.[5]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₅N₃O₂ | Based on chemical structure. |
| Molecular Weight | 187.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown solid | Nitroaromatic compounds are often colored. The analogous 5-iodo-1H-indole-3-carbonitrile is a white solid, but the nitro group is a stronger chromophore.[5] |
| Melting Point | > 200 °C (with decomposition) | The related 5-iodo-1H-indole-3-carbonitrile has a melting point of 190-191 °C.[5] The nitro group and potential for stronger intermolecular interactions would likely increase the melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetone. | The polar nitro and nitrile groups will increase polarity compared to unsubstituted indole, but the overall aromatic structure will limit water solubility. |
Spectroscopic Analysis (Predicted)
The following spectral data are predicted based on the analysis of 5-iodo-1H-indole-3-carbonitrile and general knowledge of NMR and IR spectroscopy.[5]
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~12.5 | br s | N1-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| ~8.5 | s | H2 | The proton at the 2-position of the indole ring is adjacent to the electron-withdrawing nitrile group and is expected to be a singlet. |
| ~8.3 | d | H7 | This proton is ortho to the nitro group and is expected to be a doublet with a small coupling constant. |
| ~8.0 | dd | H5 | This proton is meta to the nitro group and will show coupling to both H4 and H7. |
| ~7.8 | d | H4 | This proton is para to the nitro group and will appear as a doublet. |
Solvent: DMSO-d₆, 101 MHz
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~142 | C6 | The carbon bearing the nitro group will be significantly deshielded. |
| ~136 | C7a | Quaternary carbon of the fused ring system. |
| ~130 | C2 | The carbon at the 2-position, adjacent to the nitrile. |
| ~125 | C4 | Aromatic CH. |
| ~122 | C5 | Aromatic CH. |
| ~118 | C7 | Aromatic CH. |
| ~116 | -C≡N | The nitrile carbon typically appears in this region. |
| ~112 | C3a | Quaternary carbon of the fused ring system. |
| ~85 | C3 | The carbon bearing the nitrile group. |
| Wavenumber (cm⁻¹) | Assignment | Justification |
| ~3300 | N-H stretch | Characteristic stretching vibration of the indole N-H. |
| ~2220 | C≡N stretch | Strong, sharp absorption characteristic of a nitrile group.[6] |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch | Characteristic stretching vibrations for a nitro group. |
| ~1600-1450 | C=C aromatic stretch | Stretching vibrations of the aromatic rings. |
| m/z | Assignment |
| 187 | [M]⁺ |
| 157 | [M - NO]⁺ |
| 141 | [M - NO₂]⁺ |
| 114 | [M - NO₂ - HCN]⁺ |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available 6-nitroindole. The first step is a Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the 3-position, followed by the conversion of the aldehyde to a nitrile.
Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Foreword: The Analytical Imperative in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of 6-nitro-1H-indole-3-carbonitrile
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. Heterocyclic compounds, particularly indole derivatives, form the backbone of numerous therapeutic agents. The introduction of specific substituents, such as the nitro (-NO2) and carbonitrile (-CN) groups, can profoundly modulate a molecule's biological activity, pharmacokinetic profile, and safety. Therefore, the precise determination of their placement on the indole scaffold is paramount.
This guide provides a comprehensive, multi-faceted analytical workflow for the structure elucidation of this compound. Moving beyond a simple recitation of techniques, we will explore the strategic rationale behind the experimental sequence, delve into the interpretation of complex datasets, and demonstrate how orthogonal analytical methods are synergistically employed to build an unassailable structural proof. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.
Initial Assessment: Building the Hypothesis
Before any instrument is calibrated, the elucidation process begins with a theoretical foundation based on the expected molecular formula.
Molecular Formula: C₉H₅N₃O₂ Molecular Weight: 187.16 g/mol [1] Exact Mass: 187.0382
This foundational data provides the primary target values for our initial mass spectrometric analysis. The high degree of unsaturation, coupled with the presence of nitrogen and oxygen, immediately suggests a complex aromatic structure requiring a suite of advanced analytical techniques for full characterization.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the logical first step. It serves a dual purpose: to confirm the elemental composition with high precision and to provide initial structural insights through fragmentation analysis. An Electron Spray Ionization (ESI) source is often preferred for its soft ionization capabilities, which typically preserves the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing a strong molecular ion signal.
-
Data Acquisition: Scan a mass range appropriate for the target molecule (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
Data Interpretation and Validation
The primary goal is to locate the molecular ion peak. In positive mode, this will appear as the protonated molecule [M+H]⁺ at m/z 188.0455. In negative mode, it may appear as the deprotonated molecule [M-H]⁻ at m/z 186.0310.
Table 1: HRMS Data Summary
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [C₉H₆N₃O₂ + H]⁺ | 188.0455 | Hypothetical Value | < 5 |
| [C₉H₆N₃O₂ - H]⁻ | 186.0310 | Hypothetical Value | < 5 |
Furthermore, fragmentation patterns can offer valuable clues. Nitroaromatic compounds often exhibit characteristic losses. Key expected fragments for this molecule include:
-
Loss of NO₂ (46 Da): [M-NO₂]⁺ at m/z 141
-
Loss of HCN (27 Da) from the pyrrole ring or nitrile group.
-
Mass spectra of related nitroindoles show key peaks at m/z 162, 132, and 116, which can serve as diagnostic markers.[2]
Vibrational Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For this specific molecule, we are looking for the characteristic vibrational modes of the N-H bond, the nitrile group, and the nitro group, which collectively form a unique spectral fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Interpretation and Validation
Each functional group in the molecule has a characteristic absorption frequency. The presence of all expected peaks provides strong, cumulative evidence for the proposed structure.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Medium | N-H Stretch (Indole)[3] |
| ~2230 | Strong | C≡N Stretch (Nitrile) |
| ~1550-1475 | Strong | Asymmetric N-O Stretch (Aromatic Nitro Group)[4] |
| ~1360-1290 | Strong | Symmetric N-O Stretch (Aromatic Nitro Group)[4] |
| ~1600, ~1450 | Medium | C=C Aromatic Ring Stretches |
UV-Visible Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy reveals information about the molecule's conjugated π-electron system. The indole ring, substituted with both an electron-withdrawing nitro group and a nitrile group, constitutes a chromophore that will absorb light in the UV or visible region. This technique is particularly useful for confirming the presence of the extended aromatic system.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 700 nm.
-
Blank Correction: Use the pure solvent as a reference blank.
Data Interpretation and Validation
Indole itself has characteristic absorption peaks. The addition of the nitro and nitrile groups will cause a bathochromic (red) shift to longer wavelengths. Studies on nitroindole isomers have shown that 6-nitroindole exhibits two distinct absorption maxima in the 300-400 nm range, a feature that can be used as a diagnostic indicator for this substitution pattern.[5][6]
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
Expertise & Experience: While other techniques provide pieces of the puzzle, NMR spectroscopy provides the complete architectural plan, defining the precise connectivity of every atom in the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. DMSO-d₆ is a suitable solvent as it allows for the clear observation of the exchangeable N-H proton.
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic approach to NMR data interpretation, where each experiment builds upon the last to construct the final structure.
Caption: Systematic workflow for NMR-based structure elucidation.
¹H NMR: Proton Inventory
The ¹H NMR spectrum will account for the 5 hydrogen atoms in the molecule. The electron-withdrawing effects of the nitro and nitrile groups will shift the aromatic protons significantly downfield.
¹³C NMR and DEPT: Carbon Skeleton
The ¹³C NMR spectrum will show 9 distinct carbon signals. The DEPT-135 experiment is crucial for differentiating carbons:
-
CH: Positive signal (H2, H4, H5, H7)
-
CH₂: Negative signal (none in this molecule)
-
CH₃: Positive signal (none in this molecule)
-
Quaternary (C and CN): No signal (C3, C3a, C6, C7a, CN)
2D NMR: Assembling the Pieces
While ¹H and ¹³C provide the parts list, 2D NMR builds the final product.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all CH pairs.
-
COSY (Correlation Spectroscopy): This reveals which protons are coupled to each other, establishing the connectivity within the benzene and pyrrole rings. For example, it will show a correlation between H4 and H5.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems and definitively place the substituents.
The diagram below highlights the critical HMBC correlations that unambiguously confirm the 6-nitro and 3-carbonitrile substitution pattern.
Caption: Key HMBC correlations confirming substituent positions.
Crucial Interpretive Logic:
-
The proton at H2 will show a key correlation to the quaternary carbon of the nitrile group (CN), confirming the C3 position of the nitrile.
-
The proton at H5 will show a correlation to C7 and C3a, while the proton at H7 will correlate to C5.
-
Most importantly, the proton at H4 will show a correlation to the nitro-substituted C6, and the proton at H5 will show a correlation to the nitro-substituted C6. These correlations definitively place the nitro group at the 6-position.
Consolidated NMR Data
Table 3: Hypothetical NMR Data for this compound (in DMSO-d₆)
| Position | δ ¹H (ppm), mult., J(Hz) | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H) |
| 1-NH | ~12.5 (br s) | - | C2, C3, C7a |
| 2 | ~8.5 (s) | ~135 | C3, C3a, C7a, CN |
| 3 | - | ~90 | - |
| 3a | - | ~128 | - |
| 4 | ~7.8 (d, 8.5) | ~120 | C3a, C5, C6 |
| 5 | ~8.1 (dd, 8.5, 2.0) | ~115 | C3a, C4, C6, C7 |
| 6 | - | ~145 | - |
| 7 | ~8.4 (d, 2.0) | ~118 | C3a, C5, C6, C7a |
| 7a | - | ~138 | - |
| 3-CN | - | ~117 | - |
Conclusion: A Synthesis of Orthogonal Evidence
The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. Each experiment provides a layer of evidence that, on its own, is suggestive but not conclusive.
-
HRMS confirms the elemental formula.
-
IR Spectroscopy identifies the essential functional groups.
-
UV-Vis Spectroscopy verifies the conjugated aromatic system.
-
A full suite of NMR experiments definitively establishes the atomic connectivity and substituent regiochemistry.
By integrating these orthogonal datasets, we move from a hypothesis to a validated structural assignment with the highest degree of scientific confidence. This rigorous approach is indispensable for ensuring the quality, safety, and efficacy of chemical entities in the research and development pipeline.
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An In-depth Technical Guide to the Solubility and Stability of 6-nitro-1H-indole-3-carbonitrile
Introduction: The Significance of 6-nitro-1H-indole-3-carbonitrile in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, therapeutic agents, and biologically active molecules.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group and a carbonitrile moiety to the indole core, as in this compound, can significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group and the versatile chemistry of the nitrile functionality make this compound a compelling candidate for further investigation in drug development programs.[3]
This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to enable effective formulation, accurate biological testing, and the development of robust analytical methods. Due to the limited availability of specific experimental data for this compound in public literature, this guide will focus on the foundational principles governing its expected behavior, drawing parallels from structurally related molecules, and will provide detailed, field-proven methodologies for its empirical determination.
Physicochemical Properties at a Glance
A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Predicted/Inferred Value or Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₉H₅N₃O₂ | Based on chemical structure. |
| Molecular Weight | 187.16 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a solid at room temperature. | Similar indole derivatives are typically solids. |
| pKa | The N-H proton of the indole ring is weakly acidic. | The electron-withdrawing nitro and nitrile groups will likely decrease the pKa compared to unsubstituted indole. |
| LogP | Moderately lipophilic. | The indole ring is lipophilic, while the nitro and nitrile groups add polarity. The overall LogP will be a balance of these effects. |
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility:
-
Aqueous Solubility: Expected to be low. The largely nonpolar indole ring system is the primary contributor to its hydrophobic character.
-
Organic Solvent Solubility: Likely to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, as well as in lower alcohols like methanol and ethanol. The polar nitro and nitrile groups will facilitate interactions with these solvents. Solubility in nonpolar solvents like hexane is expected to be poor.
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound.[4]
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol, methanol, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often a good starting point for indole-containing compounds.
-
Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.
-
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the tested temperature.
Caption: Potential degradation pathways for this compound.
Conclusion
While direct experimental data for this compound is sparse, a comprehensive understanding of its likely solubility and stability profiles can be extrapolated from the behavior of related indole and nitro-containing compounds. This guide provides a robust framework for the experimental determination of these critical parameters. The detailed protocols for solubility and stability testing will empower researchers to generate the necessary data to advance their research and development efforts with this promising molecule. A thorough characterization of its physicochemical properties is a non-negotiable step in unlocking the full therapeutic potential of this compound.
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A Technical Guide to the Potential Biological Activity of 6-nitro-1H-indole-3-carbonitrile: A Scoping Review and Future Directions
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet under-investigated derivative, 6-nitro-1H-indole-3-carbonitrile. While direct experimental data for this compound is scarce, this paper will extrapolate its potential pharmacological profile based on the well-documented activities of its core structural motifs: the 6-nitroindole and the indole-3-carbonitrile moieties. We will delve into the mechanistic rationale for these potential activities, propose robust experimental protocols for their validation, and outline future directions for the development of this promising scaffold. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this compound.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is considered a "privileged" structure in drug discovery, owing to its ability to interact with a wide array of biological targets with high affinity and specificity.[3] Its structural resemblance to the amino acid tryptophan allows it to mimic endogenous ligands and modulate the function of various enzymes and receptors.[1][2] Consequently, indole derivatives have been successfully developed into drugs for a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][4]
The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. The subject of this guide, this compound, possesses two key functional groups that are known to impart distinct pharmacological properties: a nitro group at the 6-position and a carbonitrile group at the 3-position. The strategic placement of these groups suggests a high potential for multifaceted biological activity.
Analysis of Structural Moieties and Predicted Biological Activities
The Influence of the 6-Nitro Group: A Gateway to Anticancer and Antimicrobial Activity
The introduction of a nitro group onto an aromatic ring can profoundly influence its biological activity. The nitro group is a potent electron-withdrawing moiety that can enhance the molecule's ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can be cytotoxic to cancer cells and pathogenic microbes.[5][6]
Several studies have highlighted the anticancer potential of nitroindole derivatives. For instance, substituted 5-nitroindoles have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[7][8] Furthermore, 6-nitroindole has been utilized as a precursor in the synthesis of anticancer agents.[9] The presence of the nitro group can also confer antimicrobial properties, a well-documented feature of nitroaromatic compounds in general.[5][10]
The Role of the Indole-3-carbonitrile Moiety: Targeting Kinases and Microbial Growth
The carbonitrile group at the 3-position of the indole ring is another key determinant of biological activity. Indole-3-carbonitrile derivatives have emerged as promising candidates for anticancer therapy, with some demonstrating potent inhibition of Tropomyosin receptor kinase (TRK), a key target in cancers with NTRK gene fusions.[11] Additionally, pyrimidine-indole-5-carbonitrile derivatives have shown significant cytotoxicity against breast cancer cell lines, potentially through the inhibition of EGFR tyrosine kinase.[12]
Beyond oncology, indole-3-carbonitrile derivatives have also exhibited notable antimicrobial and antioxidant properties.[13][14] This suggests that the carbonitrile moiety can contribute to a broader spectrum of biological effects, making it a valuable functional group in the design of new therapeutic agents.
Based on the analysis of its constituent parts, this compound is predicted to exhibit the following biological activities:
-
Anticancer Activity: Potentially through mechanisms involving kinase inhibition (e.g., TRK, EGFR), induction of oxidative stress, and modulation of oncogenic pathways.
-
Antimicrobial Activity: Against a range of bacterial and fungal pathogens, likely mediated by the electron-deficient nature of the nitroindole core.
-
Enzyme Inhibition: The indole scaffold is known to interact with various enzymes, and the specific substitutions on this compound may confer inhibitory activity against enzymes such as carboxylesterases or nitric oxide synthase.[15][16]
Proposed Mechanisms of Action and Investigational Strategies
To validate the predicted biological activities of this compound, a systematic and multi-faceted experimental approach is required. This section outlines potential mechanisms of action and provides detailed protocols for their investigation.
Investigating Anticancer Potential
Hypothesized Mechanism: Dual inhibition of key oncogenic kinases and induction of apoptosis via ROS generation.
Experimental Workflow:
Caption: Proposed workflow for evaluating the anticancer activity of this compound.
Detailed Protocols:
-
MTT/XTT Cytotoxicity Assay:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT or XTT reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value.
-
-
Kinase Inhibition Assays:
-
Utilize commercially available kinase assay kits (e.g., TRK, EGFR, SRC).
-
Incubate the respective kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
Measure the kinase activity (e.g., via phosphorylation of a substrate) using a suitable detection method (e.g., fluorescence, luminescence).
-
Determine the IC50 value for each kinase.
-
Assessing Antimicrobial Activity
Hypothesized Mechanism: Disruption of microbial cell membrane integrity and/or inhibition of essential enzymes.
Experimental Workflow:
Caption: Workflow for the evaluation of antimicrobial properties.
Detailed Protocols:
-
Broth Microdilution Assay (MIC Determination):
-
Prepare serial dilutions of this compound in a 96-well plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubate the plates at the optimal temperature for the growth of the microorganism.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
-
Membrane Permeability Assay (SYTOX Green):
-
Treat a suspension of microbial cells with this compound.
-
Add SYTOX Green dye, which can only enter cells with compromised membranes.
-
Measure the increase in fluorescence over time. A rapid increase indicates membrane disruption.
-
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Target Kinase | Kinase IC50 (µM) |
| A549 (Lung) | 5.2 | TRKA | 0.8 |
| MCF-7 (Breast) | 8.1 | EGFR | 1.5 |
| PC-3 (Prostate) | 6.5 | SRC | 2.1 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Conclusion and Future Perspectives
While this compound remains a largely unexplored molecule, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The nitro group and the carbonitrile moiety are well-established pharmacophores that can act synergistically to create a potent therapeutic agent.
The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Successful validation of its predicted activities would pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and comprehensive safety profiling. The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutics to address unmet medical needs.
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The Electronic Effects of the Nitro Group in 6-Nitro-1H-indole-3-carbonitrile
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the profound electronic effects exerted by a nitro group at the C6 position of the 1H-indole-3-carbonitrile scaffold. The indole nucleus is a cornerstone in medicinal chemistry, and understanding how potent substituents modulate its electronic landscape is critical for rational drug design and development.[1][2] We will dissect the interplay between the electron-withdrawing nitro and carbonitrile groups and the inherently electron-rich indole ring system. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for researchers, scientists, and drug development professionals.
Foundational Principles: Deconstructing the Key Players
To appreciate the nuanced electronics of 6-nitro-1H-indole-3-carbonitrile, we must first understand the individual contributions of its constituent parts: the indole ring, the nitro group, and the carbonitrile group.
The Indole Nucleus: An Electron-Rich Heterocycle
Indole is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom actively participates in the π-electron system, delocalizing across the bicyclic structure. This delocalization renders the indole ring electron-rich, making it highly susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C3 position.[3]
The Nitro Group (–NO₂): A Potent Electron Sink
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[4][5] Its influence stems from two distinct, yet synergistic, electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the attached carbon atom through the sigma (σ) bond framework. This effect is distance-dependent but significantly polarizes the bond.[6][7]
-
Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the aromatic ring onto its own oxygen atoms.[6][8] This is a powerful, long-range effect that withdraws electron density primarily from the ortho and para positions relative to the point of attachment.[9][10]
The nitrogen atom in the nitro group bears a formal positive charge, which greatly enhances its ability to attract electrons from the ring system.[5][11]
The Carbonitrile Group (–C≡N): A Linear Electron Withdrawer
The carbonitrile (or cyano) group is also an electron-withdrawing substituent, primarily through a strong inductive effect due to the electronegativity of the nitrogen atom. It also exerts a weaker resonance effect, capable of withdrawing π-electron density.
Synergistic Effects in this compound
The introduction of a nitro group at the C6 position of 1H-indole-3-carbonitrile creates a complex electronic environment. The C6 position is para to the C3a-C7a ring fusion bond and meta to the C3 position, relative to the benzene ring portion.
The nitro group's powerful -M effect withdraws electron density from the benzene portion of the indole ring. This delocalization is visually represented by the resonance structures below, which show the development of partial positive charges within the carbocyclic ring.
Caption: Resonance delocalization in the 6-nitroindole system.
This electron withdrawal has several key consequences:
-
Deactivation of the Benzene Ring: The overall electron density of the benzene portion of the indole is significantly reduced, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[4][6]
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the nitro group, transmitted through the π-system, stabilizes the conjugate base (the indolide anion) formed upon deprotonation of the N-H group. This results in a lower pKa, making the N-H proton more acidic compared to the unsubstituted indole.
-
Modulation of C3 Reactivity: While the primary electronic communication of the C6-nitro group is within the benzene ring, its inductive and resonance effects indirectly decrease the electron-donating ability of the indole nitrogen into the pyrrole ring. This makes the C3 position less electron-rich than in the parent indole, though it generally remains the most nucleophilic carbon.
-
Enhanced Electrophilicity of the Aromatic System: The reduced electron density makes the molecule more susceptible to nucleophilic aromatic substitution (SNAAr), a reaction pathway not typically observed for electron-rich indoles.[4]
Experimental and Computational Validation Framework
To empirically validate and quantify these electronic effects, a multi-pronged approach combining spectroscopic analysis and computational modeling is essential. This framework provides a self-validating system where experimental observations are rationalized by theoretical calculations.
Caption: Integrated workflow for analyzing electronic effects.
Protocol 1: Spectroscopic Characterization
Causality: Spectroscopic techniques probe the electronic environment around specific nuclei and bonds. Changes in electron density directly translate to measurable shifts in spectroscopic signals, providing empirical evidence of the nitro group's influence.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve this compound and, as a control, 1H-indole-3-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR, and a spectroscopic grade solvent (e.g., acetonitrile) for UV-Vis and IR.
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for both compounds on a 400 MHz or higher spectrometer.
-
Expected Outcome: Protons on the aromatic ring of the nitro-substituted compound will exhibit a downfield shift (higher ppm) compared to the control, indicating deshielding due to electron withdrawal. The N-H proton signal is also expected to be significantly downfield.
-
-
IR Spectroscopy:
-
Acquire FT-IR spectra.
-
Expected Outcome: Observe the stretching frequencies of the C≡N and N-H bonds, as well as the characteristic symmetric and asymmetric stretches of the NO₂ group (~1550 and 1375 cm⁻¹).[12] The C≡N stretch may shift to a slightly higher wavenumber due to the inductive pull on the indole ring.
-
-
UV-Vis Spectroscopy:
-
Acquire UV-Vis absorption spectra from 200-800 nm.
-
Expected Outcome: The nitro-substituted compound is expected to have a red-shifted (bathochromic) λ_max compared to the control. This indicates a smaller HOMO-LUMO gap, a consequence of the extended conjugation and intramolecular charge-transfer character introduced by the nitro group.[13]
-
| Parameter | 1H-indole-3-carbonitrile (Expected) | This compound (Expected) | Rationale for Change |
| Aromatic ¹H Shifts | ~7.2 - 8.0 ppm | ~7.8 - 8.8 ppm (Downfield Shift) | Electron withdrawal by NO₂ deshields ring protons. |
| N-H ¹H Shift | ~11.5 ppm | >12.0 ppm (Downfield Shift) | Increased acidity and deshielding effect. |
| C≡N IR Stretch (ν) | ~2220 cm⁻¹ | ~2225 cm⁻¹ (Slight Increase) | Inductive withdrawal strengthens the C≡N bond slightly. |
| NO₂ IR Stretches (ν) | N/A | ~1550 cm⁻¹ (asym), ~1375 cm⁻¹ (sym) | Characteristic vibrations of the nitro group. |
| UV-Vis λ_max | ~275 nm | >300 nm (Bathochromic Shift) | Extended π-conjugation and intramolecular charge transfer. |
Protocol 2: Computational Modeling via DFT
Causality: Density Functional Theory (DFT) calculations provide a theoretical model of the molecule's electron distribution. This allows for the visualization and quantification of electronic effects that are inferred from spectroscopy.[14][15]
Step-by-Step Methodology:
-
Structure Optimization: Build the 3D structure of this compound using molecular modeling software. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Electrostatic Potential (ESP) Map Generation: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface.
-
Expected Outcome: The ESP map will show a highly electron-deficient (deep blue) region around the nitro group and a moderately electron-deficient (blue/green) region across the benzene ring. The area around the indole nitrogen will be less electron-rich (less red) compared to unsubstituted indole.
-
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to determine the partial atomic charges on each atom.
-
Expected Outcome: The NBO charges will quantify the electron withdrawal. The carbon atoms of the benzene ring, particularly C5 and C7, will have more positive partial charges compared to the unsubstituted analog. The nitrogen of the nitro group will be highly positive.
-
Implications for Drug Discovery and Development
The electronic modifications induced by the 6-nitro group have significant implications for the molecule's potential as a drug candidate:
-
Receptor Interactions: The altered electrostatic potential changes how the molecule docks into a protein's binding pocket. The electron-deficient aromatic ring may engage in favorable π-stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine), while the nitro group itself can act as a hydrogen bond acceptor.
-
Metabolic Stability: Deactivation of the aromatic ring can make it more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the molecule's half-life.
-
Solubility and Permeability: The highly polar nitro group can influence aqueous solubility and membrane permeability, key parameters in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Pharmacological Activity: The introduction of a nitro group is a known strategy in medicinal chemistry. Nitroindoles have been investigated as binders for G-quadruplex DNA in anticancer research, where the electronic properties are crucial for binding affinity and selectivity.[16][17]
Conclusion
The placement of a nitro group at the C6 position of 1H-indole-3-carbonitrile profoundly alters the molecule's electronic architecture. Through a powerful combination of inductive and resonance effects, the nitro group deactivates the indole ring, increases the acidity of the N-H proton, and modulates the overall electrostatic profile. These changes are observable through distinct spectroscopic shifts and can be accurately modeled using computational chemistry. For drug development professionals, a thorough understanding of these electronic effects is not merely academic; it is a fundamental prerequisite for predicting molecular interactions, metabolic fate, and ultimately, for designing more effective and targeted therapeutic agents.
References
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Yoshida, M. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3653. [Link]
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The Organic Chemistry Tutor. (2021, April 27). Why nitro group is electron withdrawing? [Video]. YouTube. Retrieved January 26, 2026, from [Link]
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Pramanik, B., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 23(11), 2948. [Link]
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SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved January 26, 2026, from [Link]
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Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved January 26, 2026, from [Link]
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Wang, A., et al. (2018). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 8(11), 517. [Link]
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Kumar, A., & Kumar, V. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
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Wikipedia. (n.d.). Nitro compound. Retrieved January 26, 2026, from [Link]
- Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when... Study Prep.
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Szatyłowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26, 905–913. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved January 26, 2026, from [Link]
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Chemistry with Caroline. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring [Video]. YouTube. Retrieved January 26, 2026, from [Link]
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Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions? Retrieved January 26, 2026, from [Link]
-
Sg, A. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2415-2423. [Link]
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Wilke, S., et al. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 5, 4306-4313. [Link]
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Gellis, A., et al. (2019). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 55(81), 12155-12158. [Link]
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Sg, A. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2415-2423. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-nitro-1H-indole-3-carbonitrile via Direct C-H Cyanation
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 6-nitro-1H-indole-3-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The focus is on a modern and efficient synthetic strategy: direct C-H cyanation. While established protocols for the direct C-H cyanation of the specific 6-nitro-1H-indole substrate are not widely documented, this guide synthesizes field-proven insights from related transformations on indole scaffolds. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and discuss the underlying reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic techniques for the construction of complex heterocyclic motifs.
Introduction: The Significance of this compound
Indole and its derivatives are foundational scaffolds in a multitude of natural products and pharmaceuticals. The introduction of a cyano group at the C3 position of the indole ring provides a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, thus serving as a gateway to a diverse range of molecular architectures. The presence of a nitro group at the C6 position further modulates the electronic properties of the indole core, making this compound a valuable building block for targeted therapeutic agents.
Traditionally, the synthesis of indole-3-carbonitriles has involved multi-step sequences, often starting from indole-3-carboxaldehydes.[1] However, the advent of direct C-H functionalization offers a more atom-economical and streamlined approach, obviating the need for pre-functionalized starting materials and reducing waste. This guide will focus on a proposed direct C-H cyanation strategy, adapting existing robust methodologies to the specific challenge posed by the electron-deficient nature of the 6-nitroindole substrate.
Mechanistic Considerations and Method Selection
The C3 position of the indole ring is typically the most nucleophilic and thus prone to electrophilic substitution. However, the presence of a strongly electron-withdrawing nitro group at the C6 position deactivates the indole ring, making traditional electrophilic cyanations challenging. Therefore, a successful C-H cyanation strategy must overcome this electronic barrier. Several modern approaches to indole C-H cyanation are worth considering:
-
Palladium-Catalyzed C-H Cyanation: Palladium catalysis has been successfully employed for the direct C3-cyanation of indoles.[2] These methods often proceed through a C-H activation mechanism, which can be less sensitive to the substrate's inherent nucleophilicity compared to purely electrophilic pathways.[3][4]
-
Copper-Mediated Cyanation: Copper-mediated reactions have also emerged as a powerful tool for C-H cyanation. These protocols can proceed through various mechanisms, including radical pathways, which can be effective for a broad range of substrates.[5]
-
Electrochemical C-H Cyanation: Electrochemical methods offer a green and efficient alternative, avoiding the need for chemical oxidants.[6] These reactions often involve the generation of a radical cation intermediate, which then reacts with a cyanide source. This approach has shown broad functional group tolerance.[6]
For the synthesis of this compound, an electrochemical approach is proposed as the most promising strategy. The generation of an indole radical cation via anodic oxidation circumvents the issue of reduced nucleophilicity at the C3 position. This method has been demonstrated to be effective for a variety of substituted indoles and offers high regioselectivity.[6]
Proposed Electrochemical C-H Cyanation Protocol
This protocol is adapted from the work of Li, et al. on the site-selective electrochemical C-H cyanation of indoles.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-nitro-1H-indole | Reagent Grade, >98% | Commercially available |
| Trimethylsilyl cyanide (TMSCN) | Synthesis Grade | Commercially available |
| Tris(4-bromophenyl)amine | Reagent Grade, >98% | Commercially available |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | Commercially available |
| Tetrabutylammonium tetrafluoroborate (nBu4NBF4) | Electrochemical Grade | Commercially available |
| Acetonitrile (MeCN) | Anhydrous, >99.8% | Commercially available |
| Water | Deionized | In-house |
| Reticulated Vitreous Carbon (RVC) | - | Commercially available |
| Platinum foil | - | Commercially available |
| Undivided electrochemical cell | - | Commercially available |
| DC Power Supply (Potentiostat/Galvanostat) | - | Commercially available |
| Standard laboratory glassware | - | - |
| Magnetic stirrer and stir bar | - | - |
Experimental Workflow Diagram
Caption: Proposed workflow for the electrochemical C-H cyanation of 6-nitro-1H-indole.
Step-by-Step Procedure
-
Cell Assembly: In an undivided electrochemical cell, place a reticulated vitreous carbon (RVC) anode and a platinum foil cathode.
-
Reagent Addition: To the cell, add 6-nitro-1H-indole (0.5 mmol, 1.0 equiv), tris(4-bromophenyl)amine (0.05 mmol, 0.1 equiv), sodium hydroxide (1.0 mmol, 2.0 equiv), and tetrabutylammonium tetrafluoroborate (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add a mixture of anhydrous acetonitrile and deionized water (9:1 v/v, 10 mL).
-
Cyanide Source Addition: Add trimethylsilyl cyanide (TMSCN) (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Electrolysis: Stir the mixture at room temperature and apply a constant current of 10 mA.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Self-Validating System and Safety Precautions
-
Trustworthiness: The progress of the reaction should be carefully monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Safety: Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide gas upon contact with water or acid. This entire procedure must be performed in a well-ventilated fume hood. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Cyanide waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal according to institutional guidelines.
Alternative Approaches and Comparative Analysis
While the electrochemical method is proposed as the primary strategy, palladium-catalyzed C-H cyanation represents a viable alternative.
Proposed Palladium-Catalyzed Protocol
This protocol is a conceptual adaptation based on general procedures for palladium-catalyzed C-H functionalization of indoles.[2][3]
| Parameter | Proposed Conditions |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | None (ligand-free) or a suitable phosphine/N-heterocyclic carbene ligand |
| Cyanide Source | K₄[Fe(CN)₆] or Zn(CN)₂ |
| Oxidant | Cu(OAc)₂ or Ag₂CO₃ |
| Solvent | DMSO or DMF |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
Rationale: A ligand-free palladium-catalyzed system could be effective, as demonstrated in some indole cyanations.[2] The use of a less toxic cyanide source like K₄[Fe(CN)₆] is advantageous. However, this method requires high temperatures and a chemical oxidant, which may present challenges with the nitro-substituted substrate.
Conclusion
The direct C-H cyanation of 6-nitro-1H-indole represents a modern and efficient approach to the synthesis of the valuable this compound intermediate. While a specific protocol for this transformation is not yet established in the literature, the electrochemical method presented in this guide offers a highly promising strategy. The proposed protocol is grounded in authoritative research on the C-H cyanation of diverse indole scaffolds and provides a detailed, step-by-step procedure for its implementation. The successful application of this method would not only streamline the synthesis of this compound but also contribute to the growing toolbox of direct C-H functionalization reactions in organic synthesis.
References
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Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]
-
Chen, C., et al. (2015). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. Organic Letters, 17(21), 5256-5259. [Link]
-
Zhang, S., et al. (2017). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry, 15(3), 549-553. [Link]
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Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1963). INDOLE-3-CARBONITRILE. Organic Syntheses, 43, 58. [Link]
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López-García, N., et al. (2022). C-H activation of indole-derivatives catalysed by Pd-nanobiohybrids under mild conditions. ChemRxiv. [Link]
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Application Notes and Protocols for the Synthesis of 6-Nitroindole Derivatives via Fischer Indole Synthesis
Introduction: The Strategic Importance of 6-Nitroindoles
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of substituted indoles, 6-nitroindole derivatives represent a particularly valuable class of synthetic intermediates. The electron-withdrawing nature of the nitro group at the 6-position significantly influences the electron density of the indole ring, paving the way for diverse functionalization and serving as a precursor for the corresponding 6-aminoindoles, which are key building blocks for a variety of biologically active molecules.
The Fischer indole synthesis, a classic and robust method for indole ring formation discovered in 1883, remains a highly relevant and widely utilized transformation in both academic and industrial settings.[2] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, offers a direct route to a wide range of substituted indoles.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of 6-nitroindole derivatives. We will delve into the mechanistic nuances imposed by the nitro substituent, provide detailed experimental protocols, and present data to guide the successful synthesis of these important compounds.
Mechanistic Considerations: The Influence of the Nitro Group
The Fischer indole synthesis proceeds through a series of well-established steps, commencing with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone). Under acidic conditions, the phenylhydrazone undergoes a crucial[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.
The presence of a nitro group on the phenylhydrazine ring, particularly at the para-position (which will become the 6-position of the indole), introduces significant electronic effects that must be considered for successful synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation can make the key C-C bond-forming step of the[2][2]-sigmatropic rearrangement more challenging compared to reactions with electron-rich or unsubstituted phenylhydrazines. Consequently, more forcing reaction conditions, such as stronger acids and higher temperatures, are often necessary to drive the reaction to completion.
Figure 1. Generalized workflow of the Fischer indole synthesis for 6-nitroindoles.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 6-nitroindole derivatives. It is imperative to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of 1,3-Dimethyl-6-nitroindole using Polyphosphoric Acid (PPA)
This protocol is adapted from the work of Katritzky et al. and provides an improved method for the synthesis of nitroindoles.[3]
Materials:
-
N-Methyl-N-(4-nitrophenyl)hydrazine
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ethanol (95%)
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-N-(4-nitrophenyl)hydrazine and a moderate excess of acetone.
-
Hydrazone Formation (in situ): Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding hydrazone.
-
Cyclization: Carefully add polyphosphoric acid (PPA) to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove any residual acid.
-
Purification: Recrystallize the crude product from 95% ethanol to yield pure 1,3-dimethyl-6-nitroindole as orange needles.[3]
Protocol 2: General Procedure for the Synthesis of 6-Nitroindoles using Sulfuric Acid in Acetic Acid
This protocol provides a more general approach that can be adapted for various ketones and aldehydes.
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Ketone or aldehyde (e.g., propionaldehyde, ethyl methyl ketone)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium acetate (optional, for buffering)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine hydrochloride in glacial acetic acid in a round-bottom flask. If starting with the free base, the hydrochloride salt can be generated in situ by the addition of HCl. Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution. If desired, sodium acetate can be added to buffer the reaction mixture.
-
Heating for Hydrazone Formation: Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete formation of the 4-nitrophenylhydrazone.
-
Cyclization: Cool the reaction mixture slightly and then carefully add concentrated sulfuric acid dropwise with stirring. An exothermic reaction will occur.
-
Heating for Cyclization: Heat the reaction mixture to 90-110 °C for 1-3 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of ice and water.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation: Catalyst and Reaction Conditions
The choice of acid catalyst and reaction conditions can significantly impact the yield of the desired 6-nitroindole derivative. The following table summarizes typical catalysts and conditions employed in the Fischer indole synthesis of nitroindoles.
| Catalyst System | Typical Aldehyde/Ketone | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Acetone | 80-100 | 2-4 | Good | [3] |
| H₂SO₄ in Acetic Acid | Various | 90-110 | 1-3 | Moderate to Good | General Protocol |
| H₂SO₄ in Ethanol | Ethyl pyruvate | Reflux | - | Low to moderate | [3] |
| ZnCl₂ | Various | High | Variable | Often used, variable yields | General Literature |
| BF₃·OEt₂ | Various | Variable | Variable | Can be effective | General Literature |
Troubleshooting and Key Considerations
-
Low Yields: The electron-withdrawing nitro group can lead to lower yields compared to syntheses with electron-donating groups. To improve yields, consider using a higher excess of the acid catalyst, increasing the reaction temperature, or extending the reaction time. However, be mindful of potential side reactions and decomposition at very high temperatures.
-
Side Reactions: Under harsh acidic conditions, side reactions such as sulfonation of the aromatic ring can occur, especially when using sulfuric acid. Careful control of the reaction temperature and time is crucial.
-
Purification Challenges: The crude product may contain unreacted starting materials, polymeric byproducts, and other impurities. Purification by column chromatography is often necessary to obtain a high-purity product.
-
Safety with PPA: Polyphosphoric acid is a highly viscous and corrosive substance. It should be handled with care in a fume hood. The work-up procedure involving the addition of the reaction mixture to ice water is highly exothermic and should be performed cautiously.[4]
Logical Relationships in Synthesis Planning
The successful synthesis of a target 6-nitroindole derivative using the Fischer indole synthesis requires careful consideration of the interplay between the starting materials and reaction conditions.
Figure 2. Decision-making workflow for the synthesis of 6-nitroindoles.
Conclusion
The Fischer indole synthesis provides a powerful and versatile tool for the construction of 6-nitroindole derivatives, which are valuable precursors in drug discovery and organic synthesis. While the electron-withdrawing nature of the nitro group presents certain challenges, a judicious choice of strong acid catalysts, such as polyphosphoric acid or sulfuric acid, and carefully controlled reaction conditions can lead to successful outcomes. The protocols and considerations outlined in this application note are intended to provide a solid foundation for researchers to confidently approach the synthesis of these important heterocyclic compounds.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews2006 , 106 (7), 2875–2911. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 25, 2026, from [Link]
-
Katritzky, A. R.; Rachwal, S.; Bayyuk, S. AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International1991 , 23 (3), 357–363. [Link]
-
Popp, F. D. Polyphosphoric Acid in Organic Synthesis. Chemical Reviews1962 , 62 (1), 1–15. [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemistry and Chemical Engineering, 7(1). [Link]
Sources
- 1. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub. A novel synthesis of 3-nitroindoles via electrocyclization of 2,3-(dialk-1-enyl)-4-nitropyrroles / Tetrahedron, 1998 [sci-hub.box]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Synthesis of 6-Nitro-1H-indole-3-carbonitrile: A Detailed Laboratory Protocol
Introduction
6-Nitro-1H-indole-3-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous biologically active compounds, and the introduction of a nitro group at the 6-position and a carbonitrile at the 3-position provides key functionalities for further chemical elaboration. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described two-step synthesis is robust and scalable, proceeding through a Vilsmeier-Haack formylation of commercially available 6-nitroindole, followed by the conversion of the resulting aldehyde to the target nitrile via its oxime. This guide emphasizes the causality behind experimental choices to ensure both technical accuracy and successful replication.
Overall Reaction Scheme
The synthesis is performed in two sequential steps starting from 6-nitroindole:
Step 1: Vilsmeier-Haack Formylation
6-Nitroindole is formylated at the electron-rich C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 6-nitro-1H-indole-3-carbaldehyde.
Step 2: Conversion to Nitrile via Oxime Intermediate
The intermediate aldehyde is first converted to its corresponding oxime using hydroxylamine hydrochloride. Subsequent dehydration of the oxime furnishes the final product, this compound.
Experimental Workflow Diagram
Caption: Flowchart of the two-step synthesis of this compound.
Part 1: Vilsmeier-Haack Formylation of 6-Nitroindole
Principle and Mechanistic Insight
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism. First, phosphorus oxychloride reacts with N,N-dimethylformamide to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[2] The electron-rich indole ring, specifically the C3 position, then attacks this electrophile. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate yield the desired aldehyde. The nitro group at the 6-position is a deactivating group, which may require slightly more forcing conditions compared to the formylation of unsubstituted indole.[3]
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 6-nitroindole.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 6-Nitroindole | 162.15 | 10.0 | 1.62 g | Commercially available |
| N,N-Dimethylformamide (DMF) | 73.09 | ~150 | 12 mL | Anhydrous, used as reagent and solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.0 | 1.0 mL (1.68 g) | Freshly distilled or from a sealed bottle |
| Sodium hydroxide (NaOH) | 40.00 | As needed | ~10% aq. solution | For neutralization |
| Dichloromethane (DCM) | 84.93 | - | ~100 mL | For extraction |
| Saturated Sodium Bicarbonate | - | - | ~50 mL | For washing |
| Brine (Saturated NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying organic phase |
| Ice | - | - | ~50 g | For quenching |
Detailed Protocol: Step 1
-
Preparation of the Vilsmeier Reagent: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (8 mL). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes with vigorous stirring. Maintain the temperature below 10°C during the addition. The formation of a pinkish or yellowish complex indicates the generation of the Vilsmeier reagent.
-
Reaction with 6-Nitroindole: After the addition is complete, stir the mixture at 0°C for an additional 15 minutes. Prepare a solution of 6-nitroindole (1.62 g, 10.0 mmol) in anhydrous DMF (4 mL). Add this solution dropwise to the Vilsmeier reagent over 20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 35-40°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate:hexane eluent system). The formation of a new, more polar spot and the consumption of the starting material will be observed.
-
Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with stirring. This hydrolysis step is exothermic.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate of the product should form.
-
Extract the aqueous suspension with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 6-nitro-1H-indole-3-carbaldehyde, is typically a yellow to orange solid and can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. Expected yield: 85-95%.[3]
Part 2: Synthesis of this compound
Principle and Rationale
The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A reliable method involves a two-step sequence: formation of an aldoxime followed by its dehydration.[4] The aldehyde reacts with hydroxylamine to form the oxime intermediate. Subsequent treatment with a dehydrating agent, such as acetic anhydride, removes a molecule of water to yield the carbonitrile. This method is generally high-yielding and avoids the use of highly toxic cyanide reagents directly in this step.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 6-Nitro-1H-indole-3-carbaldehyde | 190.16 | 5.0 | 0.95 g | From Step 1 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 7.5 | 0.52 g | |
| Sodium acetate (NaOAc) | 82.03 | 7.5 | 0.62 g | Anhydrous |
| Ethanol (EtOH) | 46.07 | - | ~25 mL | For oxime formation |
| Acetic Anhydride (Ac₂O) | 102.09 | ~20 | ~2 mL | Dehydrating agent |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL | For extraction |
| Saturated Sodium Bicarbonate | - | - | ~50 mL | For neutralization and washing |
| Brine (Saturated NaCl) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying |
Detailed Protocol: Step 2
-
Oxime Formation: In a 50 mL round-bottom flask, dissolve 6-nitro-1H-indole-3-carbaldehyde (0.95 g, 5.0 mmol), hydroxylamine hydrochloride (0.52 g, 7.5 mmol), and sodium acetate (0.62 g, 7.5 mmol) in ethanol (25 mL).
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water (~50 mL). The oxime product will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum. The 6-nitro-1H-indole-3-carboxaldehyde oxime is typically used in the next step without further purification.
-
Dehydration to Nitrile: In a clean, dry 50 mL round-bottom flask, place the dried oxime from the previous step. Add acetic anhydride (2 mL) and heat the mixture to reflux for 1-2 hours.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (~50 mL) to neutralize the excess acetic anhydride and any acetic acid formed.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Hydroxylamine hydrochloride: Can be corrosive and is a potential skin sensitizer.
-
Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
References
- El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Tominaga, Y., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(5), 879-882.
- BenchChem. (2025).
- Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12856-12862.
- BenchChem. (2025).
- Shipilovskikh, S. A., & Rubtsov, A. E. (2019). Dehydration of oxime to nitriles. AIP Conference Proceedings, 2063(1), 030019.
- Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1963). indole-3-carbonitrile. Organic Syntheses, 43, 58.
- ChemRxiv. (2024).
- RU2760000C1 - Method for producing indole-3-carbinol.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.
- Organic Syntheses. (2024).
- Organic Syntheses.
- Smith, G. F. (1954). The Vilsmeier-Haack reaction. Part I.
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
- Iida, H., et al. (1980). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Tetrahedron Letters, 21(40), 3847-3850.
-
PubChem. Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 6-Nitro-1H-indole-3-carbonitrile for Biological Screening
Abstract
The 6-nitro-1H-indole-3-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The indole core is a well-established privileged structure in medicinal chemistry, and the strategic placement of the nitro and carbonitrile groups offers multiple avenues for chemical modification to explore structure-activity relationships (SAR).[1] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis and derivatization of this scaffold at three key positions: the indole nitrogen (N-1), the C-3 carbonitrile, and the C-6 nitro group. Furthermore, we present standardized protocols for the biological evaluation of the resulting compound library, focusing on anticancer, antimicrobial, and kinase inhibition screening.
Introduction: The Strategic Value of the this compound Scaffold
The indole ring system is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[2] Its unique electronic properties and ability to form key interactions with biological targets make it an ideal framework for drug design. The introduction of a nitro group at the C-6 position and a carbonitrile at C-3 significantly influences the scaffold's chemical reactivity and potential biological activity.
-
Electron-Withdrawing Nature: The nitro and carbonitrile groups are strongly electron-withdrawing, which acidifies the N-H proton, making N-1 derivatization more facile under specific basic conditions. This electronic modification also influences the molecule's potential to interact with biological targets.[3]
-
Multiple Derivatization Points: This scaffold offers three primary points for chemical diversification, allowing for a systematic exploration of the chemical space around the indole core.
-
Bioisosteric Potential: The carbonitrile can be converted to other functional groups, such as tetrazoles, which are well-known bioisosteres of carboxylic acids, potentially improving metabolic stability and cell permeability.
-
Precursor to Bioactive Amines: The nitro group can be readily reduced to a primary amine, which serves as a versatile handle for introducing a wide array of substituents via acylation, sulfonylation, and other amine chemistries.[4]
This guide is structured to provide a logical workflow, from the synthesis of the core scaffold to the generation of a diverse library of derivatives and their subsequent biological evaluation.
Synthesis of the Core Scaffold: this compound
The most direct route to the target scaffold begins with the commercially available 6-nitro-1H-indole-3-carbaldehyde. The conversion of the aldehyde to the nitrile can be efficiently achieved in a one-pot reaction.[2][5]
Protocol 2.1: Synthesis of this compound from 6-Nitro-1H-indole-3-carbaldehyde
This protocol is adapted from a general method for the conversion of indole-3-carboxaldehydes to their corresponding nitriles.[2]
Reaction Principle: The reaction proceeds via an initial reduction of the aldehyde to the corresponding alcohol or a related intermediate by sodium borohydride, followed by an in-situ displacement with cyanide to form the nitrile.
Materials:
-
6-Nitro-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Brine (saturated aq. NaCl)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1H-indole-3-carbaldehyde (1.0 eq) in a 1:1 (v/v) mixture of anhydrous methanol and formamide.
-
To this solution, add sodium borohydride (1.3 eq) portion-wise at room temperature. Stir the mixture for 1 hour.
-
Carefully add sodium cyanide (10.0 eq) to the reaction mixture. Caution: NaCN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the mixture to reflux (approximately 100°C) and stir for 5 hours.
-
Cool the reaction to room temperature and quench by adding brine.
-
Extract the aqueous layer with a 5:95 (v/v) mixture of methanol and chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Derivatization Strategies
The following sections detail protocols for the derivatization at the N-1, C-3, and C-6 positions.
N-1 Derivatization: Alkylation of the Indole Nitrogen
The electron-withdrawing nature of the nitro and nitrile groups increases the acidity of the indole N-H proton, facilitating its deprotonation with a strong base.[3][6]
Reaction Principle: Sodium hydride, a strong non-nucleophilic base, deprotonates the indole nitrogen to form the corresponding sodium salt. This anionic intermediate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the N-alkylated product.[7]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C-3 Carbonitrile Derivatization
The nitrile group is a versatile functional handle that can be converted into several other moieties.
Reaction Principle: This reaction is a [3+2] cycloaddition between the nitrile and an azide salt, typically sodium azide, often catalyzed by an ammonium salt or a Lewis acid. The resulting tetrazole is a common bioisostere for a carboxylic acid.
Materials:
-
N-alkylated this compound
-
Sodium azide (NaN₃) - EXTREME CAUTION: HIGHLY TOXIC AND POTENTIALLY EXPLOSIVE
-
Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dilute HCl
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the N-alkylated this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq). Caution: Handle NaN₃ with extreme care.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
Cool to room temperature and pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute HCl to a pH of ~3-4 to protonate the tetrazole.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
C-6 Nitro Group Derivatization
The nitro group can be reduced to a primary amine, which opens up a vast array of subsequent derivatization possibilities.
Reaction Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a commonly used catalyst. This method is often chemoselective for the nitro group in the presence of a nitrile.
Materials:
-
A 6-nitroindole-3-carbonitrile derivative
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 6-nitroindole derivative (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 6-aminoindole derivative, which can often be used without further purification.
Reaction Principle: The newly formed 6-amino group can be readily acylated using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Materials:
-
6-Aminoindole derivative
-
Acyl chloride (e.g., acetyl chloride) or anhydride (1.1 eq)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the 6-aminoindole derivative (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 eq).
-
Cool the solution to 0°C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Visualization of Derivatization Strategies
The following diagrams illustrate the key derivatization pathways.
Caption: Derivatization workflow for this compound.
Biological Screening Protocols
Once a library of derivatives has been synthesized, the following protocols can be used for initial biological evaluation.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9][10]
Materials:
-
Cancer cell lines (e.g., A549, K562, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or detergent solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column, resulting in a 1x final concentration.
-
Perform 2-fold serial dilutions by transferring 50 µL from one well to the next across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.
Kinase Inhibition: HTRF KinEASE Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity. The KinEASE assay uses a universal biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody. When the kinase phosphorylates the substrate, the binding of the antibody and streptavidin-XL665 (acceptor) brings the donor and acceptor into proximity, generating a FRET signal.[14][15][16]
Materials:
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
HTRF KinEASE kit (containing substrate, antibody, and detection reagents)
-
ATP
-
Test compounds in DMSO
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (diluted in enzymatic buffer).
-
Add 4 µL of the ATP/substrate mixture to initiate the kinase reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagents (containing EDTA, europium-labeled antibody, and SA-XL665).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio and determine the IC₅₀ values for the inhibitory compounds.
Caption: Workflow for the biological screening of the derivative library.
Data Summary Table (Example)
| Compound ID | N-1 Substituent | C-6 Functional Group | C-3 Functional Group | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) | Kinase X IC₅₀ (µM) |
| Scaffold | H | -NO₂ | -CN | > 50 | > 128 | > 50 |
| Ex-1 | -CH₃ | -NO₂ | -CN | 25.4 | 64 | 15.2 |
| Ex-2 | -Bn | -NO₂ | -CN | 15.8 | 32 | 8.9 |
| Ex-3 | -Bn | -NH₂ | -CN | 5.2 | 16 | 1.1 |
| Ex-4 | -Bn | -NHAc | -CN | 10.1 | 32 | 4.5 |
| Ex-5 | -Bn | -NH₂ | -Tetrazole | 2.1 | 8 | 0.5 |
This table is for illustrative purposes only.
Conclusion
The this compound scaffold represents a versatile platform for generating diverse chemical libraries for biological screening. The protocols outlined in this document provide a robust framework for the synthesis of a core intermediate and its subsequent derivatization at three key positions. By systematically modifying the scaffold and evaluating the resulting compounds using the described anticancer, antimicrobial, and kinase inhibition assays, researchers can efficiently explore the structure-activity relationships and identify lead compounds for further drug development efforts.
References
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
- Iida, H., et al. (1989). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 29(1), 15-18.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. Available at: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
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ACS Catalysis. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available at: [Link]
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Chemical Science. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway. Available at: [Link]
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Organic Syntheses. (n.d.). indole-3-carbonitrile. Available at: [Link]
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- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1079-1091.
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]
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ChemCatChem. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Available at: [Link]
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ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available at: [Link]
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Application Notes and Protocols for the Solid-Phase Synthesis of Novel Compound Libraries Utilizing 6-nitro-1H-indole-3-carbonitrile
Introduction: A Multifaceted Building Block for Solid-Phase Chemistry
In the landscape of modern drug discovery and combinatorial chemistry, the indole scaffold remains a cornerstone for the development of biologically active compounds.[1] The strategic functionalization of this privileged heterocycle allows for the exploration of vast chemical space. This application note details the utility of 6-nitro-1H-indole-3-carbonitrile as a versatile building block in solid-phase synthesis (SPS). The presence of both a nitro group and a nitrile moiety on the indole core imparts unique reactivity and offers multiple avenues for library generation and diversification.
The electron-withdrawing nature of the nitro and cyano groups significantly influences the chemical properties of the indole ring system, rendering it amenable to specific synthetic transformations. This guide provides an in-depth exploration of the chemical characteristics of this compound and presents detailed protocols for its application in solid-phase organic synthesis (SPOS), including resin immobilization, on-resin modification, and various cleavage strategies.
Chemical Profile and Handling of this compound
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe and effective use in the laboratory.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | [2] |
| Molecular Weight | 187.16 g/mol | Calculated |
| Appearance | Likely a solid | General knowledge |
| Reactivity | The indole nitrogen is acidic and can be deprotonated. The nitrile group can undergo nucleophilic addition or be hydrolyzed. The nitro group is a strong electron-withdrawing group and can be reduced. The aromatic ring can undergo nucleophilic aromatic substitution under certain conditions. | [3][4] |
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Strategic Application in Solid-Phase Synthesis
The unique trifunctional nature of this compound (indole N-H, nitrile, and nitro group) allows for its versatile application as either a core scaffold for library synthesis or as a functionalized linker.
Workflow 1: this compound as a Core Scaffold
In this workflow, the indole is attached to the solid support, and subsequent modifications are performed on the nitrile and/or the nitro group.
Caption: General workflow for using this compound as a core scaffold in solid-phase synthesis.
Protocol 1: Attachment to Hydroxymethyl Resin via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the N-alkylation of indoles with alcohols, making it suitable for attachment to hydroxymethyl-functionalized resins like Wang or Merrifield resin.[5][6][7]
-
Resin Preparation: Swell hydroxymethyl resin (1.0 g, 1.0 mmol/g loading) in anhydrous tetrahydrofuran (THF) (10 mL) for 1 hour in a peptide synthesis vessel.
-
Reagent Solution: In a separate flask, dissolve this compound (0.56 g, 3.0 mmol) and triphenylphosphine (0.79 g, 3.0 mmol) in anhydrous THF (15 mL).
-
Reaction Initiation: Cool the resin suspension to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (0.47 mL, 3.0 mmol) dropwise to the reagent solution.
-
Coupling: Add the activated reagent solution to the swollen resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), dichloromethane (DCM) (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 2 hours. Wash as described in step 5.
-
Drying: Dry the resin under high vacuum to a constant weight.
On-Resin Modifications:
-
Reduction of the Nitro Group: The resin-bound nitroindole can be reduced to the corresponding amine using reagents like tin(II) chloride dihydrate (SnCl₂) in DMF.[8] This newly formed amino group can then be further functionalized through acylation, sulfonylation, or reductive amination.
-
Transformation of the Nitrile Group: The nitrile group can be converted to a tetrazole by reaction with sodium azide and triethylammonium chloride in N-methyl-2-pyrrolidone (NMP). Alternatively, it can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although care must be taken to avoid premature cleavage from the resin.
Workflow 2: this compound as a Traceless or Photolabile Linker
The inherent functionalities of this compound allow for its use as a linker that can be cleaved under specific conditions, leaving no trace of the linker on the final product (traceless) or being cleaved by light (photolabile).
A. Reductive Cleavage (Safety-Catch Strategy)
This strategy relies on the reduction of the nitro group to an amine, which then facilitates the cleavage of the attached molecule.[9]
Caption: Reductive cleavage strategy using a nitroindole-based linker.
Protocol 2: Reductive Cleavage
-
Synthesis: Perform the desired synthesis on the solid support functionalized with the 6-nitroindole linker.
-
Activation: Suspend the resin in DMF and treat with a solution of SnCl₂·2H₂O (5-10 equivalents) in DMF. Heat the mixture at 60 °C for 4-8 hours to reduce the nitro group to an amine.
-
Washing: Wash the resin thoroughly with DMF, water/DMF mixtures, and finally DMF and DCM.
-
Cleavage: Treat the resin with a suitable acid (e.g., trifluoroacetic acid in DCM) to induce cyclization of the newly formed aniline onto a suitable functional group (e.g., an ester), leading to the release of the product.
B. Photochemical Cleavage
The presence of the nitro group ortho to the likely point of attachment to the resin (via the indole nitrogen) makes this system analogous to the well-established o-nitrobenzyl photolabile linkers.[3][10][11][12][13] Irradiation with UV light can induce cleavage, offering a mild and reagent-free method for product release.
Caption: Photochemical cleavage of a nitroindole-based linker.
Protocol 3: Photochemical Cleavage
-
Resin Preparation: Swell the resin-bound product in a suitable solvent (e.g., DCM, THF, or a mixture) in a quartz reaction vessel.
-
Irradiation: Irradiate the suspension with a UV lamp (typically 350-365 nm) for a period of 1 to 24 hours. The reaction progress can be monitored by taking small aliquots of the supernatant and analyzing by LC-MS.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional solvent. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Conclusion
This compound is a highly versatile and functionalized building block with significant potential in solid-phase organic synthesis. Its unique combination of reactive sites allows for its use as both a core scaffold for library generation and as a cleavable linker employing either reductive or photochemical strategies. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel and diverse molecular entities. Careful consideration of the reactivity of the nitro and cyano groups is essential for successful implementation of these synthetic strategies.
References
-
[NIH: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review]([Link] Mitsunobu_Reaction_A_Powerful_Tool_for_the_Synthesis_of_Natural_Products_A_Review/)
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Application Notes and Protocols: 6-Nitro-1H-indole-3-carbonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This document provides a comprehensive guide to the potential applications of 6-nitro-1H-indole-3-carbonitrile in cancer research. While direct studies on this specific molecule are emerging, this guide synthesizes data from closely related nitroindole derivatives to propose its putative mechanisms of action and provides detailed protocols for its investigation as a novel anti-cancer agent. The insights and methodologies presented herein are designed to empower researchers to explore the therapeutic promise of this and similar compounds.
Introduction: The Therapeutic Potential of Nitroindoles in Oncology
The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted cancer therapies. The introduction of a nitro group to the indole scaffold can significantly modulate its biological activity, often enhancing its anti-proliferative effects.[4]
While the broader class of indole derivatives has been investigated for various anticancer activities, including the induction of apoptosis and inhibition of key cellular processes, specific research into this compound is still in its early stages.[1][2] However, studies on analogous compounds, such as 5-nitroindole derivatives, have demonstrated promising activity as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene, cell cycle arrest, and an increase in intracellular reactive oxygen species (ROS).[4] Other substituted indoles have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[5]
This guide will, therefore, extrapolate from the existing body of knowledge on related nitroindoles to provide a framework for the systematic evaluation of this compound as a potential anti-cancer therapeutic.
Putative Mechanism of Action
Based on the established activities of similar nitroindole compounds, this compound may exert its anti-cancer effects through one or more of the following mechanisms:
-
Targeting G-Quadruplex DNA: Guanine-rich sequences in promoter regions of oncogenes, such as c-Myc, can form non-canonical DNA structures called G-quadruplexes (G4).[4] Small molecules that bind to and stabilize these G4 structures can inhibit gene transcription. It is plausible that this compound could act as a G4 ligand, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.[4]
-
Induction of Oxidative Stress: The nitro group on the indole ring can be a source of reactive oxygen species (ROS) within the cell.[4] Elevated ROS levels can induce cellular damage and trigger apoptotic cell death.[2]
-
Disruption of Microtubule Dynamics: Many indole derivatives have been shown to interfere with the polymerization of tubulin, a key component of the cytoskeleton.[5] By inhibiting microtubule formation, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[5]
The following signaling pathway diagram illustrates the potential downstream effects of this compound targeting the c-Myc G-quadruplex.
Caption: Putative mechanism of this compound via c-Myc G-quadruplex stabilization.
Experimental Protocols
The following protocols provide a roadmap for the in vitro and in vivo evaluation of this compound.
In Vitro Evaluation
In vitro assays are fundamental for the initial screening and characterization of novel anti-cancer compounds.[6][7][8]
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[1]
Protocol: Caspase-3/7 Activity Assay [11]
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Lysis and Detection: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number (if performing a parallel viability assay) and express the results as fold-change relative to the vehicle control.
Protocol: TUNEL Assay [12][13]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol.
-
Staining and Visualization: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (or another color depending on the label used) colocalized with the blue DAPI stain.
Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15][16]
Protocol: Propidium Iodide (PI) Staining [14][17]
-
Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[17]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase would suggest a cell cycle arrest at that point.
Caption: A typical in vitro experimental workflow for evaluating a novel anti-cancer compound.
In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in animal models to assess efficacy and toxicity.[18][19][20]
Protocol: Xenograft Tumor Model [20][21]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Data Presentation
Quantitative data from the proposed experiments should be presented in a clear and concise manner.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | [Insert experimental value] |
| A549 | Lung Cancer | [Insert experimental value] |
| HeLa | Cervical Cancer | [Insert experimental value] |
| A375 | Melanoma | [Insert experimental value] |
Note: This table is a template for presenting experimental data. The IC₅₀ values for a related compound, 3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole), ranged from 0.57 to 6.30 µM in these cell lines, providing a potential reference range.[5]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel anti-cancer agents. The proposed mechanisms of action, including G-quadruplex stabilization, induction of oxidative stress, and disruption of microtubule dynamics, provide a solid foundation for future research. The detailed protocols outlined in this guide offer a systematic approach to elucidating its therapeutic potential. Further studies should focus on target identification and validation, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to fully realize the clinical promise of this and related nitroindole compounds.
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Application Notes and Protocols for the Development of Antimicrobial Agents from 6-nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Within this class, molecules featuring a carbonitrile moiety at the 3-position and a nitro group on the benzene ring are of particular interest due to the combined electron-withdrawing properties and the known bioactivity of these functional groups.[4][5]
The nitro group, in particular, is a well-established pharmacophore in antimicrobial agents. Its mechanism often involves intracellular reduction to form reactive nitrogen species that can lead to cellular damage and death.[6] This document provides a comprehensive guide for the synthesis, antimicrobial evaluation, and initial mechanism of action studies of 6-nitro-1H-indole-3-carbonitrile and its derivatives as a potential new class of antimicrobial agents.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of the parent compound, this compound, can be approached through a two-step process starting from the commercially available 6-nitroindole. This involves a formylation reaction followed by the conversion of the resulting aldehyde to a nitrile.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound and its derivatives.
Protocol 1: Synthesis of 6-nitro-1H-indole-3-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocycles.[7]
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., argon), cool phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0°C with constant stirring.
-
Reaction: Dissolve 6-nitroindole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).[8]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the conversion of an aldehyde to a nitrile, a common transformation in organic synthesis.[9]
-
Oxime Formation: Dissolve 6-nitro-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Dehydration: To the crude oxime, add a dehydrating agent such as acetic anhydride or thionyl chloride and heat the mixture.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Purify the crude this compound by column chromatography on silica gel.
Part 2: Antimicrobial Susceptibility Testing
Once synthesized and purified, the compounds must be evaluated for their antimicrobial activity. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[10]
Workflow for Antimicrobial Screening
Caption: A tiered workflow for the comprehensive antimicrobial evaluation of newly synthesized compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[11]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Example Data Presentation for MIC Values (µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| This compound | TBD | TBD | TBD | TBD |
| Derivative 1 | TBD | TBD | TBD | TBD |
| Derivative 2 | TBD | TBD | TBD | TBD |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 | NA |
| Fluconazole | NA | NA | NA | 1 |
| TBD: To be determined; NA: Not applicable. |
Part 3: Elucidating the Mechanism of Action (MOA)
Understanding how a novel antimicrobial agent works is crucial for its development. For nitroaromatic compounds, a key hypothesis is the generation of cytotoxic reactive nitrogen species through enzymatic reduction.
Hypothesized Mechanism of Action
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Application Notes and Protocols for the Agrochemical Evaluation of 6-Nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document provides a comprehensive guide for the investigation of 6-nitro-1H-indole-3-carbonitrile as a potential novel agrochemical agent. While direct agrochemical applications of this specific molecule are not yet extensively documented, its structural motifs—the indole core, the electron-withdrawing nitro group, and the carbonitrile functionality—suggest a high potential for herbicidal, fungicidal, and/or insecticidal properties. This guide, therefore, presents a structured research framework, from synthesis to multi-disciplinary bioactivity screening, to unlock the potential of this promising compound.
Introduction: The Rationale for Investigating this compound
The indole ring system is a fundamental component of numerous natural and synthetic molecules with significant biological effects. In the agrochemical sector, indole derivatives have been explored for various applications. For instance, indole-3-carboxylic acid derivatives have demonstrated potent herbicidal activity, acting as antagonists of the auxin receptor protein TIR1.[1][4][5] Furthermore, halogenated indole derivatives, such as 3-acyl-6-bromoindoles, have shown promising fungicidal potential.[2] The insecticidal properties of indole derivatives have also been reported, highlighting their broad-spectrum potential.[3][6]
The subject of this guide, this compound, combines the core indole structure with two key functional groups that can significantly influence its biological activity:
-
The Nitro Group (-NO₂): This strong electron-withdrawing group can enhance the electrophilicity of the indole ring, potentially increasing its interaction with biological targets. In other heterocyclic compounds, nitro groups are known to be crucial for antimicrobial and antifungal activities.[7]
-
The Carbonitrile Group (-CN): The nitrile functionality is a common feature in many commercial pesticides and can contribute to the molecule's metabolic stability and binding affinity to target enzymes.
Given this structural rationale, a systematic evaluation of this compound for agrochemical applications is highly warranted. This document outlines the necessary protocols to synthesize and comprehensively screen this compound for its potential as a novel herbicide, fungicide, or insecticide.
Synthesis of this compound
The synthesis of this compound can be approached through various established methods for indole functionalization. A plausible and efficient route involves the nitration of a suitable indole precursor followed by the introduction of the carbonitrile group. The following protocol is a proposed synthetic pathway based on established indole chemistry.[8][9]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 6-Nitro-1H-indole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1H-indole in concentrated sulfuric acid at 0-5°C.
-
Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the indole solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-nitro-1H-indole.
Step 2: Synthesis of 6-Nitro-1H-indole-3-carbaldehyde
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.
-
Formylation: Add a solution of 6-nitro-1H-indole in DMF to the Vilsmeier-Haack reagent at 0°C.
-
Reaction and Work-up: Allow the reaction to stir at room temperature, then heat gently. After completion, pour the reaction mixture onto ice and neutralize to precipitate the product.
-
Purification: Filter, wash, and recrystallize the crude product to yield 6-nitro-1H-indole-3-carbaldehyde.
Step 3: Synthesis of this compound
-
Oxime Formation: Reflux a mixture of 6-nitro-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.
-
Dehydration to Nitrile: Treat the resulting oxime with a dehydrating agent such as acetic anhydride and heat the mixture to induce the elimination of water and formation of the nitrile group.
-
Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash, and purify by column chromatography or recrystallization to obtain this compound.
Agrochemical Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of this compound.
Herbicidal Activity Screening
The herbicidal potential should be assessed against a panel of both monocotyledonous and dicotyledonous plant species.
Protocol: Pre- and Post-Emergence Herbicidal Bioassay
-
Plant Species:
-
Monocots: Echinochloa crus-galli (barnyardgrass), Avena fatua (wild oat).
-
Dicots: Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed).
-
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or DMSO) and dilute to various concentrations (e.g., 1, 10, 100, 1000 ppm) with a water-surfactant mixture.
-
Pre-emergence Application:
-
Sow seeds of the test species in pots filled with a standard soil mix.
-
Apply the test solutions uniformly to the soil surface.
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
-
Post-emergence Application:
-
Grow the test plants to the 2-3 leaf stage.
-
Spray the test solutions onto the foliage until runoff.
-
Return the pots to the greenhouse.
-
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of injury or growth inhibition compared to a solvent-treated control.
Data Analysis and Interpretation:
| Concentration (ppm) | % Inhibition (Barnyardgrass) | % Inhibition (Wild Oat) | % Inhibition (Pigweed) | % Inhibition (Rapeseed) |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
A high percentage of inhibition, particularly at lower concentrations, indicates significant herbicidal activity.
Fungicidal Activity Screening
The fungicidal activity should be evaluated against a range of economically important plant pathogenic fungi.
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Fungal Species:
-
Botrytis cinerea (gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Rhizoctonia solani (sheath blight)
-
Phytophthora infestans (late blight)
-
-
Assay Preparation:
-
Prepare potato dextrose agar (PDA) medium and amend with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into Petri dishes.
-
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
Evaluation: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition relative to the control.
Data Presentation:
| Concentration (µg/mL) | % Inhibition (B. cinerea) | % Inhibition (F. graminearum) | % Inhibition (R. solani) | % Inhibition (P. infestans) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
EC₅₀ values (the concentration that inhibits 50% of mycelial growth) should be calculated for promising compounds.
Insecticidal Activity Screening
The insecticidal activity should be tested against representative insect pests from different orders.
Protocol: Contact and Ingestion Bioassays
-
Insect Species:
-
Spodoptera frugiperda (fall armyworm) - Lepidoptera
-
Myzus persicae (green peach aphid) - Hemiptera
-
Plutella xylostella (diamondback moth) - Lepidoptera[6]
-
-
Contact Toxicity (Topical Application):
-
Apply a small droplet (e.g., 1 µL) of the test solution at various concentrations directly to the dorsal thorax of the insect.
-
Place the treated insects in a clean container with a food source.
-
Assess mortality after 24, 48, and 72 hours.
-
-
Ingestion Toxicity (Leaf Disc Assay):
-
Dip leaf discs of a suitable host plant into the test solutions and allow them to air dry.
-
Place the treated leaf discs in a Petri dish with the test insects.
-
Record mortality and leaf area consumed over a set period.
-
Workflow for Insecticidal Bioassay:
Caption: Workflow for insecticidal activity screening.
Safety and Handling
While specific toxicity data for this compound is not available, related nitro-indole compounds are classified with certain hazards. For instance, 6-nitro-1H-indole is listed as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
The structural features of this compound present a compelling case for its investigation as a novel agrochemical. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive bioactivity screening. Positive results in any of the primary screens should be followed by more detailed studies, including:
-
Dose-response studies to determine EC₅₀/LD₅₀ values.
-
Mode of action studies to identify the biochemical target.
-
Spectrum of activity testing against a broader range of pests, weeds, or pathogens.
-
Preliminary toxicological and environmental fate studies.
The systematic exploration of this compound and its analogs could lead to the discovery of a new class of agrochemicals with novel modes of action, contributing to the sustainable management of agricultural pests and diseases.
References
-
Wang, Y., Luo, J., Wang, Y., Han, C., Miu, Z., Luo, H., Zhang, W., & Kuang, J. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
-
López-Borrallo, S., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(15), 5891. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed. [Link]
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El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Santos, J. C., et al. (2019). Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. PubMed. [Link]
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Chauhan, B., et al. (2011). Design, synthesis and in vitro antibacterial and antifungal activities of some novel spiro[azetidine-2,3′-indole]-2,4(1′H)-dione. ResearchGate. [Link]
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Li, J., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]
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Kumar, A., & Kumar, V. (2021). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 11(35), 21543-21564. [Link]
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Zhang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7431. [Link]
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Wikipedia contributors. (2024, January 19). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]
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Hrdá, K., et al. (2024). Insecticidal Activity of Some Major Essential Oil Components against Metopolophium dirhodum and Its Predators. Molecules, 29(14), 3241. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Li, Y., et al. (2024). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 15, 1386703. [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Ullah, F., et al. (2022). Insecticidal and Enzyme Inhibition Activities of Leaf/Bark Extracts, Fractions, Seed Oil and Isolated Compounds from Triadica sebifera against Aphis craccivora (Koch.) (Homoptera: Aphididae). Molecules, 27(6), 1935. [Link]
-
Al-Mousawi, S. M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Nitro-1H-indole. PubChem Compound Database. [Link]
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Bakunov, S. A., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(11), 2968. [Link]
-
Matrix Fine Chemicals. (n.d.). 6-NITRO-1H-INDOLE-3-CARBOXYLIC ACID. [Link]
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Xu, H., Wang, Q., & Yang, W. B. (2010). Antifungal Activities of Some Indole Derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-439. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-nitro-1H-indole-3-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of 6-nitro-1H-indole-3-carbonitrile. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis, particularly the regioselective nitration of the indole-3-carbonitrile core, presents several challenges that can lead to low yields and difficult purifications. This guide, designed for researchers and synthetic chemists, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your synthetic outcomes. As Senior Application Scientists, we aim to explain the chemical principles behind each recommendation, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Synthetic Strategy Overview
The most direct and commonly employed route to this compound is the electrophilic nitration of the commercially available or synthetically prepared indole-3-carbonitrile. The electron-withdrawing nature of the nitrile group at the C3 position deactivates the pyrrole ring towards electrophilic attack, directing the nitration to the benzene ring (bz-positions). The primary challenge lies in controlling the regioselectivity of this step to favor the desired C6 isomer over other isomers (primarily C4) and preventing common side reactions like polymerization.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most direct method is the nitration of indole-3-carbonitrile using concentrated nitric acid.[1] This approach is well-documented and avoids the need for more exotic or expensive reagents. The key to success is not the choice of reagents per se, but the strict control over reaction conditions—especially temperature—to maximize the yield of the 6-nitro isomer and simplify subsequent purification.
Q2: Why is the nitration of the indole ring so challenging?
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, this high reactivity also makes it prone to degradation and polymerization under the strongly acidic conditions typically used for nitration (e.g., mixed nitric and sulfuric acid).[2] The pyrrole ring can be protonated at C3, which deactivates the ring but can also lead to oligomerization. Therefore, milder conditions or the use of a pre-functionalized indole with an electron-withdrawing group (like the 3-carbonitrile) are necessary to achieve a controlled reaction.
Q3: What factors determine the position of nitration on indole-3-carbonitrile?
The regioselectivity is a result of competing electronic effects. The nitrogen atom of the indole ring is an activating, ortho-, para-director, favoring substitution at C4 and C6. The cyano group at C3 is a deactivating group, which reduces the reactivity of the pyrrole ring and directs electrophiles to the benzene portion of the molecule. In practice, nitration occurs predominantly at the C6 and C4 positions.[1] Lower reaction temperatures generally favor the formation of the 6-nitro isomer, which is often the thermodynamically more stable product.
Q4: Are there alternative synthetic routes to consider?
Yes. An alternative strategy involves a cyclization reaction to form the indole ring from a pre-nitrated aromatic precursor. For instance, a Cs₂CO₃-promoted reaction between an enaminone and a nitroaromatic compound can form 6-nitroindole derivatives in a highly regioselective manner.[3][4] Another approach is the Bartoli indole synthesis, which uses ortho-substituted nitroarenes and vinyl Grignard reagents to form 7-substituted indoles, but modifications can provide access to other isomers.[5] These methods can be advantageous if the direct nitration proves to be low-yielding or if specific substitution patterns are required.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has a very low yield, or I've only recovered the starting material. What went wrong?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Inadequate Nitrating Agent Activity: The nitrating species (NO₂⁺) must be generated effectively. If using concentrated nitric acid, ensure its concentration is appropriate (typically >65%). Older bottles of nitric acid can absorb atmospheric moisture, reducing their potency.
-
Reaction Temperature Too Low: While low temperatures are crucial for selectivity, a temperature that is too low (e.g., < -15 °C) can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Insufficient Reaction Time: Electrophilic aromatic substitution on a deactivated ring can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Again, reaction monitoring is key to determining the optimal endpoint.
-
Poor Solubility: Indole-3-carbonitrile may have limited solubility in the reaction medium at very low temperatures. Ensure adequate stirring to maintain a homogenous suspension or solution.
Problem: Complex Product Mixture & Poor Regioselectivity
Q: My analysis shows a mixture of isomers, primarily the 4-nitro and 6-nitro products. How can I increase the yield of the desired 6-nitro isomer?
A: Achieving high regioselectivity is the central challenge of this synthesis. The formation of the 4-nitro isomer is a known competing pathway.[1]
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low, stable temperature, typically between 0 °C and -10 °C. Even small temperature spikes during the addition of nitric acid can dramatically increase the formation of the 4-nitro byproduct. Use a cryostat or a well-maintained ice/salt bath.
-
Slow Reagent Addition: Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) to the solution of indole-3-carbonitrile. This maintains a low concentration of the electrophile and helps dissipate the heat of reaction, preventing localized temperature increases.
-
Choice of Solvent: While strong acids like sulfuric acid are often used to generate the nitronium ion, they can lead to charring with indoles. Acetic acid is a common solvent for this reaction, but other systems can be explored. A study on the nitration of 3-acetylindole, a similar substrate, showed that concentrated nitric acid alone gave predominantly the 6-nitro derivative.[1]
Problem: Polymerization and Tar Formation
Q: My reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?
A: Tar formation is a classic sign of indole degradation under harsh acidic conditions.[2]
-
Avoid Strong Protic Acids (if possible): A mixture of H₂SO₄/HNO₃ is generally too harsh for indoles unless the ring is heavily deactivated. The indole nitrogen can be protonated, leading to instability and polymerization. Stick to protocols that use nitric acid in a solvent like acetic acid or dichloromethane.
-
Use Non-Acidic Nitrating Agents: For particularly sensitive substrates, consider alternative, milder nitrating agents that do not require strongly acidic media. Trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, has been shown to be an effective and highly regioselective nitrating agent for indoles at the C3 position, but similar principles could be adapted for C6 nitration on a C3-substituted indole.[6][7]
-
Protect the Indole Nitrogen: Protection of the indole nitrogen with a group like Boc (tert-butoxycarbonyl) or tosyl can prevent protonation and subsequent polymerization. However, this adds extra steps to the synthesis (protection and deprotection) and may alter the regiochemical outcome of the nitration.
Problem: Purification Difficulties
Q: I am finding it difficult to separate the 6-nitro isomer from the 4-nitro byproduct. What are the best purification methods?
A: The structural similarity of the 4- and 6-nitro isomers can make them challenging to separate.
-
Column Chromatography: This is the most effective method. The two isomers often have a small but exploitable difference in polarity.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute the less polar impurities, then gradually increase the polarity to separate the isomers.
-
TLC Optimization: Before running a large column, carefully optimize the solvent system using TLC to achieve the best possible separation (ΔR_f) between the two spots corresponding to your isomers.
-
-
Recrystallization: If the crude product is obtained with one isomer in significant excess, fractional recrystallization can be an effective purification strategy. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to find conditions where the desired 6-nitro isomer preferentially crystallizes, leaving the 4-nitro isomer in the mother liquor.
Caption: Troubleshooting decision tree for this compound synthesis.
Optimized Experimental Protocols
Protocol 1: Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde
This protocol is adapted from established methods for converting aromatic aldehydes to nitriles.[8]
-
Step 1: Oxime Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of pyridine and ethanol.
-
Add hydroxylamine hydrochloride (1.1 - 1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into cold water. The solid indole-3-carboxaldehyde oxime will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Dehydration to Nitrile
-
Place the dried oxime (1.0 eq) in a round-bottom flask.
-
Add a dehydrating agent. Acetic anhydride (2-3 eq) is a common and effective choice.
-
Heat the mixture to reflux (typically around 120-140 °C) for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto ice water to quench the excess acetic anhydride.
-
The crude indole-3-carbonitrile will precipitate. Collect the solid by filtration, wash thoroughly with water and then a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol or by column chromatography if necessary. A typical yield for this two-step process is 85-95%.[8]
-
Protocol 2: Regioselective Nitration of Indole-3-carbonitrile
This protocol is based on the findings of Noland et al., optimized for favoring the 6-nitro isomer.[1]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend indole-3-carbonitrile (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the suspension to between -10 °C and -5 °C using an ice-salt bath or a cryostat. It is critical to maintain this temperature range throughout the addition.
-
Reagent Addition: Add concentrated nitric acid (1.0 - 1.1 eq) dropwise via the dropping funnel over a period of at least 30 minutes. Ensure the internal temperature does not rise above -5 °C.
-
Reaction: Stir the mixture at this temperature for an additional 1-2 hours after the addition is complete. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing a large volume of ice water with vigorous stirring.
-
Isolation: The crude product mixture will precipitate as a pale yellow solid. Stir for 30 minutes in the ice water, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum.
-
Purification: The crude solid contains a mixture of 6-nitro and 4-nitro isomers. Separate the isomers using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The 6-nitro isomer is typically the more polar of the two major products.
Data Summary
Table 1: Qualitative Comparison of Nitration Conditions for Indole Systems
| Nitrating Agent/System | Typical Conditions | Expected Outcome on Indole-3-carbonitrile | Advantages | Disadvantages & Risks | Reference |
| conc. HNO₃ in Acetic Acid | -10 °C to 0 °C | Good yield of 6-nitro, with 4-nitro as the main byproduct. | Simple, inexpensive reagents; well-documented. | Temperature control is critical for selectivity; risk of runaway reaction. | [1] |
| H₂SO₄ / HNO₃ | 0 °C | High risk of polymerization and charring. | Potent nitrating system. | Generally too harsh for indole substrates; low yields expected. | [2] |
| Benzoyl Nitrate | Pyridine, 0 °C | Primarily C3 nitration on unsubstituted indole. | Non-acidic, mild conditions. | May not be suitable for C6 nitration; reagent needs to be prepared. | [2] |
| CF₃COONO₂ (in situ) | CH₂Cl₂, 0 °C | High regioselectivity for C3 on unsubstituted indole. | Metal-free, non-acidic, high selectivity. | Reagents are more expensive; optimization for C6 required. | [6] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
- Chiba, S., et al. (1998). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Heterocycles, 48(5), 885-896.
- Gribble, G. W., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molbank, 2018(4), M1018.
-
RosDok Repository. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-carbonitrile. Org. Synth. 1967, 47, 68. Retrieved from [Link]
- Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26831-26835.
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Org. Synth. 1953, 33, 47. Retrieved from [Link]
-
Chemical Freelancers. (2021, January 7). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole [Video]. YouTube. [Link]
- Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(10), 3493–3501.
-
Química Organica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
- Kawasaki, T., et al. (1999). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 51(6), 1255-1258.
- Li, G., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20, 1934-1938.
- Noland, W. E., et al. (1960). Nitration of Indoles. IV. The Nitration of 2-Phenylindole. The Journal of Organic Chemistry, 25(1), 116-125.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26831-26835.
- ResearchGate. (n.d.). Cobalt-catalyzed nitration of indoles in presence of K2S2O8.
- Li, G., et al. (2022).
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
Sources
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- 2. bhu.ac.in [bhu.ac.in]
- 3. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-nitro-1H-indole-3-carbonitrile
Welcome to the technical support guide for the synthesis of 6-nitro-1H-indole-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the rationale behind the synthetic strategy, troubleshoot common issues, and provide a framework for identifying and mitigating the formation of unwanted byproducts. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your experiments.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. First, the indole core is functionalized at the C3 position with a nitrile group. Second, the resulting indole-3-carbonitrile undergoes electrophilic nitration. Each stage presents unique challenges and potential for byproduct formation that must be carefully managed.
Stage 1: Synthesis of 1H-Indole-3-carbonitrile
A common and effective route to 1H-indole-3-carbonitrile begins with the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde[1][2][3]. This aldehyde is then converted to an aldoxime, which is subsequently dehydrated to yield the desired nitrile[4][5].
Stage 2: Nitration of 1H-Indole-3-carbonitrile
The indole nucleus is highly reactive towards electrophiles, particularly at the C3 position[6]. Since this position is occupied by the carbonitrile group, electrophilic substitution occurs on the benzene ring. The indole ring is also notoriously sensitive to strong acidic and oxidizing conditions, which can lead to polymerization and degradation[7]. Therefore, the choice of nitrating agent is critical. Milder, non-acidic reagents such as benzoyl nitrate are preferred over traditional mixed acid (HNO₃/H₂SO₄) conditions to achieve controlled nitration[6]. The electron-withdrawing nature of the 3-cyano group and the directing effect of the pyrrole nitrogen favor substitution at the C6 position.
The overall workflow is summarized in the diagram below.
Caption: General two-stage synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture turn into a dark, intractable tar during the nitration step?
A1: This is a classic sign of indole polymerization. The indole ring, particularly the electron-rich pyrrole moiety, is highly susceptible to acid-catalyzed polymerization[7]. When protonated, the resulting indoleninium cation is a potent electrophile that can attack another neutral indole molecule, initiating a chain reaction. This is precisely why strong acidic conditions, such as a mixture of nitric and sulfuric acid, are generally avoided for the nitration of sensitive indoles[6].
Q2: My final product shows multiple spots on the TLC plate. What are the likely impurities?
A2: Multiple spots suggest a mixture of compounds. In this synthesis, the most common impurities are positional isomers of the nitro group. While the C6 position is the major product, nitration can also occur to a lesser extent at the C4, C5, and C7 positions. The exact ratio is highly dependent on reaction conditions like temperature and the specific nitrating agent used. Other possibilities include unreacted starting material (1H-indole-3-carbonitrile) and dinitrated byproducts.
Q3: I'm observing a byproduct with a mass corresponding to the addition of water (M+18). What is it?
A3: This strongly indicates hydrolysis of the nitrile group. Under aqueous acidic or basic conditions (for instance, during workup), the nitrile can hydrolyze to form 6-nitro-1H-indole-3-carboxamide or, with more vigorous conditions, 6-nitro-1H-indole-3-carboxylic acid. Careful control of pH during extraction and purification is essential to prevent this.
Q4: How can I minimize the formation of dinitrated byproducts?
A4: Dinitration occurs when the reaction is too forcing. To prevent it, you should:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent, but avoid a large excess.
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity for mono-nitration.
-
Use Milder Reagents: Employ less aggressive nitrating agents. Benzoyl nitrate or acetyl nitrate are excellent choices that often provide cleaner reactions than mixed acids[7].
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of 1H-Indole-3-carbonitrile (Stage 1) | 1. Incomplete Vilsmeier-Haack reaction. 2. Incomplete dehydration of the aldoxime intermediate. 3. Product loss during workup/purification. | 1. Ensure the Vilsmeier reagent is freshly prepared and used under anhydrous conditions. Monitor reaction completion by TLC. 2. Use an effective dehydrating agent (e.g., acetic anhydride, thionyl chloride) and ensure sufficient reaction time for the dehydration step. 3. Optimize extraction pH and solvent choice. Minimize transfers. |
| Reaction turns black/brown during nitration (Stage 2) | Acid-catalyzed polymerization of the indole ring. | 1. Switch to a non-acidic nitrating agent: Use benzoyl nitrate (prepared from benzoyl chloride and AgNO₃) or ethyl nitrate. 2. Maintain strict temperature control: Keep the reaction temperature below 0 °C at all times. 3. Ensure slow addition: Add the nitrating agent dropwise to the indole solution to avoid localized overheating and high concentrations. |
| Final product is a mixture of isomers | Non-selective nitration. | 1. Optimize Temperature: Lowering the reaction temperature often enhances regioselectivity. 2. Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with solvents like acetonitrile or nitromethane. 3. Purification: Isomers can often be separated using column chromatography with a shallow gradient or by recrystallization from a suitable solvent system. |
| Presence of oxidized byproducts (e.g., oxindoles) | The nitrating agent or reaction conditions are too oxidative. | 1. Use a nitrating agent with lower oxidative potential. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation. |
| Presence of N-nitroso byproduct | Formation of nitrous acid from nitrite impurities in the nitrating agent. | 1. Use a high-purity source of nitric acid if preparing your own nitrating agent. 2. The N-nitroso group is often labile and may be removed under mildly acidic conditions, though this risks polymerization. Prevention is the best strategy.[8] |
Byproduct Identification and Characterization
Accurate identification of byproducts is crucial for optimizing the reaction. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow Protocol
-
Thin Layer Chromatography (TLC): Use a standard solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to get a preliminary assessment of the reaction mixture's complexity. Visualize under UV light (254 nm). The nitroindoles typically appear as yellow-orange spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying components. It provides both the retention time and the mass-to-charge ratio (m/z) for each species in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: After purification, ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the main product and any isolated byproducts. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for determining the substitution pattern on the benzene ring.
Table of Potential Byproducts
| Compound Name | Molecular Weight | Key Analytical Signatures |
| This compound (Product) | 187.15 | MS: m/z = 188 [M+H]⁺. ¹H NMR: Distinct aromatic signals corresponding to the 1,2,4-trisubstituted benzene pattern. The proton at C7 is often a diagnostic downfield singlet or narrow doublet. |
| 1H-Indole-3-carbonitrile (Starting Material) | 142.15 | MS: m/z = 143 [M+H]⁺. ¹H NMR: Simpler aromatic pattern than the nitrated product. |
| 4-nitro-1H-indole-3-carbonitrile (Isomer) | 187.15 | MS: m/z = 188 [M+H]⁺. ¹H NMR: Different aromatic splitting pattern compared to the 6-nitro isomer. |
| 5-nitro-1H-indole-3-carbonitrile (Isomer) | 187.15 | MS: m/z = 188 [M+H]⁺. ¹H NMR: Different aromatic splitting pattern compared to the 6-nitro isomer. |
| 7-nitro-1H-indole-3-carbonitrile (Isomer) | 187.15 | MS: m/z = 188 [M+H]⁺. ¹H NMR: Different aromatic splitting pattern compared to the 6-nitro isomer. |
| x,y-dinitro-1H-indole-3-carbonitrile | 232.15 | MS: m/z = 233 [M+H]⁺. |
| 6-nitro-1H-indole-3-carboxamide (Hydrolysis) | 205.16 | MS: m/z = 206 [M+H]⁺. IR: Presence of C=O stretch (~1660 cm⁻¹) and N-H stretches. |
| Indole Polymers | High MW | Broad, unresolved signals in NMR. Often insoluble. Does not fly well in MS. |
Mechanistic Insights into Byproduct Formation
Understanding the reaction mechanism is key to controlling its outcome. The nitration of indole is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺) or a related electrophilic species attacks the electron-rich indole ring.
Caption: Reaction pathways for the desired nitration and common side reactions.
The key to selectivity lies in the stability of the intermediate sigma complex (also known as an arenium ion). While attack at C6 is electronically and sterically favored, attack at other positions on the benzene ring is still possible, leading to a mixture of isomers. The use of strong acids dramatically increases the concentration of the highly reactive indoleninium cation, which is the gateway to polymerization, a common pitfall in indole chemistry[7].
References
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Organic Syntheses. Indole-3-aldehyde. [Link]
-
Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
- Google Patents. Method for producing indole-3-carbonitrile compound.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
Katritzky, A. R., et al. (2004). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]
-
Baldi, B. G., & Maher, B. A. (1988). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]
-
Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. [Link]
-
ResearchGate. Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). [Link]
-
YouTube. Vilsmeier-Haack reaction of indole. [Link]
-
Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. [Link]
-
Lin, P., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. [Link]
-
Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. [Link]
-
Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehydes. [Link]
-
Ivanova, A., et al. (2006). N-Nitroso products from the reaction of indoles with Angeli's salt. PubMed. [Link]
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preventing polymerization during nitration of indole derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of indole derivatives. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic substitution, but this same reactivity also predisposes it to acid-catalyzed polymerization, a common and frustrating side reaction.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate this sensitive transformation and achieve high yields of your desired nitroindole products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the nitration of indoles and the common issues encountered.
Q1: Why is my indole derivative polymerizing during nitration?
The primary cause of polymerization is the high reactivity of the indole ring, particularly the pyrrole moiety, under strongly acidic conditions.[2] Traditional nitrating mixtures, such as nitric acid and sulfuric acid (HNO₃/H₂SO₄), generate a highly acidic environment.[3] The indole nucleus, being electron-rich, can be easily protonated, most commonly at the C-3 position.[4] This protonation forms a reactive indoleninium cation, which acts as an electrophile and can attack the pyrrole ring of another indole molecule. This process initiates a chain reaction, leading to the formation of insoluble, often black, polymeric tars and a drastic reduction in the yield of the desired product.[5][6]
Q2: What are the key factors that influence the outcome of an indole nitration reaction?
Several factors critically determine the success and selectivity of indole nitration:
-
Nitrating Agent: The choice of nitrating agent is paramount. Strong acids are often unsuitable for sensitive indole substrates.[5] Milder, non-acidic reagents are preferred to avoid polymerization.[1][3]
-
Reaction Temperature: Indole nitrations are highly exothermic and sensitive to temperature. Low temperatures (e.g., 0 °C to -20 °C) are crucial for controlling the reaction rate, minimizing side reactions like polymerization, and preventing over-nitration.[5][7]
-
Substituents: The electronic nature and position of existing substituents on the indole ring significantly direct the position of nitration and affect the ring's overall reactivity. Electron-donating groups increase reactivity, while electron-withdrawing groups can deactivate the ring.[5]
-
Protecting Groups: Protection of the indole nitrogen (N-1 position) with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can modulate the ring's reactivity and, in some cases, improve the selectivity for mono-nitration.[8]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: My reaction mixture turned into a black, insoluble tar almost immediately after adding the nitrating agent.
This is a classic sign of rapid, acid-catalyzed polymerization.
Causality Analysis: The use of a strong acid nitrating agent (e.g., mixed HNO₃/H₂SO₄) on an unprotected or activated indole derivative is the most likely cause.[3][4] The reaction is proceeding too quickly and uncontrollably, favoring polymerization over the desired nitration.
Solutions:
-
Change the Nitrating Agent: Immediately switch to a milder, non-acidic nitrating agent. Several alternatives have proven effective and are compared in the table below.[5]
-
Drastically Reduce the Temperature: Perform the reaction at a significantly lower temperature. Start at 0 °C and consider going as low as -20 °C or below.[7] The nitrating agent should be added slowly and portion-wise to maintain strict temperature control.
-
Protect the Indole Nitrogen: If applicable to your synthetic route, consider protecting the indole nitrogen with a group like Boc. This can temper the reactivity of the pyrrole ring.[8]
Comparative Analysis of Nitrating Agents for Indole Derivatives
| Nitrating Agent | Typical Conditions | Common Outcome & Key Features | Polymerization Risk |
| HNO₃/H₂SO₄ | Low temperature | Often leads to polymerization and low yields with unprotected indoles.[5] Can favor C-5 nitration if C-3 is blocked or deactivated.[4] | Very High |
| Benzoyl Nitrate | Low temperature | Good for achieving C-3 mono-nitration on many indole substrates.[4][5] | Low to Moderate |
| Ethyl Nitrate | Low temperature, often with a base (e.g., sodium ethoxide) | Effective for yielding 3-nitroindole.[2] | Low |
| (CF₃CO)₂O / NMe₄NO₃ | 0-5 °C in CH₃CN or CH₂Cl₂ | A modern, highly effective non-acidic method for regioselective C-3 nitration.[5][9][10] The in-situ generated trifluoroacetyl nitrate is a potent but controlled electrophile.[9][10] | Very Low |
| Acetyl Nitrate | Low temperature (-20 °C) in CH₂Cl₂ | A less aggressive alternative to mixed acids that can provide good control and high yields.[7][8] | Low |
Problem 2: The reaction worked, but I have a mixture of regioisomers (e.g., 3-nitro, 5-nitro, and 6-nitro). How can I improve selectivity?
Achieving high regioselectivity is a common challenge. The outcome is a delicate balance between the intrinsic reactivity of the indole positions and the reaction conditions.
Causality Analysis: The C-3 position is the most electron-rich and kinetically favored site for electrophilic attack under non-acidic conditions.[4] However, under strongly acidic conditions, protonation at C-3 deactivates the pyrrole ring, leading to substitution on the benzene ring, typically at C-5.[1][3] The specific agent and substrate substituents will dictate the final isomer distribution.
Solutions:
-
Condition-Directed Selectivity:
-
For C-3 Nitration: Employ non-acidic methods like benzoyl nitrate or (CF₃CO)₂O / NMe₄NO₃ at low temperatures.[5][9][10]
-
For C-5/Benzene Ring Nitration: This is typically achieved on indoles that have a substituent at the C-2 or C-3 position. Using strongly acidic conditions (cautiously) on these substituted indoles can favor benzene ring nitration because the more reactive pyrrole ring positions are either blocked or deactivated by protonation.[3][4]
-
-
Use of Protecting Groups: Protecting the indole nitrogen can influence the electronic distribution and steric environment, thereby altering the regiochemical outcome.
-
Review Substrate Effects: The inherent directing effects of your indole's substituents will play a major role. For example, in 2-methylindole, using benzoyl nitrate yields the 3-nitro derivative, whereas nitric/sulfuric acid leads to the 5-nitro product.[4][5]
Decision-Making Workflow for Regioselective Nitration
Caption: Decision tree for controlling regioselectivity in indole nitration.
Recommended Protocol: Regioselective C-3 Nitration under Non-Acidic Conditions
This protocol is based on the method developed by Zhang et al., which utilizes trifluoroacetyl nitrate generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[9][10] It is a reliable, high-yielding method that avoids harsh acidic conditions and minimizes polymerization.
Materials:
-
Indole derivative (1.0 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (1.5 mmol)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) (5 mL)
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the suspension at room temperature to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the cooled, stirring suspension over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-nitroindole derivative.
Troubleshooting Workflow for Low-Yield Reactions
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Cyanation of 6-Nitroindoles
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the cyanation of 6-nitroindoles. The introduction of a nitrile group onto this scaffold is a critical step in the synthesis of various pharmacologically active compounds. However, the strong electron-withdrawing nature of the C6-nitro group presents unique challenges, often leading to issues with reactivity, selectivity, and reproducibility.
This document provides a structured troubleshooting guide and a series of frequently asked questions (FAQs) to address common experimental hurdles. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked questions (FAQs)
Q1: What is the most reliable method for introducing a cyano group onto a 6-nitroindole core?
For the cyanation of a 6-nitroindole scaffold, the most robust and widely applicable method is the Palladium-catalyzed cross-coupling of a halogenated precursor (e.g., 4-, 5-, or 7-bromo-6-nitroindole). This approach offers excellent functional group tolerance and generally proceeds under milder conditions compared to older methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]
The core of this reaction involves the catalytic cycle of a palladium complex, which facilitates the coupling of the aryl halide with a cyanide source. The electron-withdrawing nitro group can influence the reactivity of the C-X bond, making oxidative addition to the Pd(0) center a key step to optimize.
Alternative methods, such as direct C-H cyanation, are emerging but may present regioselectivity challenges on a complex scaffold like a substituted indole.[2][3] An electrochemical C-H cyanation using TMSCN has been reported for indoles, which obviates the need for transition-metal catalysts but requires specialized equipment.[3]
Q2: Which cyanide source should I choose? There are so many options.
The choice of cyanide source is critical and involves a trade-off between reactivity, safety, and experimental convenience.
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is our top recommendation for most applications. It is a non-toxic, air-stable solid that is easy to handle, making it significantly safer than alkali metal cyanides.[1][4] It has been successfully used in the palladium-catalyzed cyanation of various aryl chlorides and bromides.[4] Reactions using K₄[Fe(CN)₆] often require a biphasic solvent system (e.g., an organic solvent with water) to facilitate the transfer of the cyanide ion.[1][5]
-
Zinc Cyanide (Zn(CN)₂): A common and effective cyanide source for palladium-catalyzed reactions.[6] It is less acutely toxic than NaCN or KCN but should still be handled with extreme care. Zn(CN)₂ can sometimes be advantageous as it may reduce catalyst poisoning compared to more soluble cyanide salts.[1]
-
Trimethylsilyl Cyanide (TMSCN): Often used in reactions where a soluble, non-basic cyanide source is needed, such as in electrochemical cyanations or Lewis acid-mediated processes.[3][7] It is highly toxic and moisture-sensitive, releasing HCN gas upon contact with water, requiring stringent anhydrous conditions and handling in a fume hood.
-
Sodium/Potassium Cyanide (NaCN/KCN): While highly reactive, these salts are extremely toxic and can readily poison palladium catalysts by forming stable Pd(CN)₄²⁻ complexes.[1] Their use requires rigorously anhydrous conditions and specialized handling procedures to ensure reproducibility and safety.[1]
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Low | Non-toxic, air-stable, cost-effective | Lower reactivity, often requires biphasic solvent system |
| Zinc Cyanide | Zn(CN)₂ | High | Effective, reduces catalyst poisoning | Toxic, requires careful handling |
| Trimethylsilyl Cyanide | TMSCN | Very High | Soluble, good for specific mechanisms | Highly toxic, moisture-sensitive (releases HCN) |
| Sodium/Potassium Cyanide | NaCN / KCN | Extreme | Highly reactive, inexpensive | Extremely toxic, high potential for catalyst poisoning |
Q3: How do I select the optimal Palladium catalyst and ligand for this reaction?
The success of a palladium-catalyzed cyanation hinges on the stability and activity of the catalytic system. Cyanide is a notorious poison for palladium catalysts, making the choice of ligand paramount.[1]
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species.[1] We recommend using modern palladacycle precatalysts (e.g., G3-XPhos, G4-cinnamyl). These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.
-
Ligand Choice: The key is to use bulky, electron-rich monophosphine ligands . The steric bulk of the ligand protects the palladium center from being irreversibly coordinated by multiple cyanide ions, which is a primary deactivation pathway.[8] The ligand's electron-donating ability promotes the rate-limiting oxidative addition step.
Troubleshooting Guide
This guide addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue and can stem from several sources related to catalyst activity and reaction conditions.
-
Possible Cause A: Catalyst Inactivation/Poisoning
-
Why it happens: Free cyanide in high concentration can coordinate strongly to the Pd(0) or Pd(II) intermediates in the catalytic cycle, effectively taking the catalyst out of play.[1] If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) may be inefficient under the reaction conditions.
-
Solution:
-
Switch to a Precatalyst: Use an air-stable palladacycle precatalyst to ensure efficient generation of the active Pd(0) catalyst.
-
Use a Less Soluble Cyanide Source: Employing K₄[Fe(CN)₆] or Zn(CN)₂ inherently keeps the concentration of free cyanide in the organic phase low, mitigating catalyst poisoning.[1][4]
-
Optimize Ligand: Ensure you are using a sufficiently bulky and electron-rich phosphine ligand (e.g., XPhos). The steric shield is crucial.[8]
-
Inert Atmosphere: Although many modern catalysts are robust, ensuring the reaction is set up under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of the Pd(0) species.
-
-
-
Possible Cause B: Poor Reagent Solubility or Mass Transfer
-
Why it happens: When using K₄[Fe(CN)₆], the reaction is biphasic. The cyanide salt resides in the aqueous layer, and the 6-nitroindole substrate is in the organic layer. Inefficient mixing or a poor choice of solvent can prevent the cyanide from reaching the catalytic cycle.
-
Solution:
-
Solvent System: Use a solvent mixture known to work well for these cyanations, such as 1,4-dioxane/H₂O , t-BuOH/H₂O , or THF/H₂O .[1][4][5] A ratio of 2:1 to 5:1 organic to water is a good starting point.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously (e.g., >700 RPM) to maximize the interfacial area between the two phases, promoting the transfer of cyanide.
-
Phase Transfer Catalyst (PTC): While not always necessary with modern ligands, the addition of a PTC like TBAB (tetrabutylammonium bromide) can sometimes facilitate the transport of the cyanide anion into the organic phase.
-
-
-
Possible Cause C: Incorrect Base or Temperature
-
Why it happens: The base plays a role in the catalytic cycle and helps promote the dissociation of cyanide from K₄[Fe(CN)₆]. However, a base that is too strong can cause decomposition of the substrate or product, especially at elevated temperatures. The reaction may also have a specific activation energy requirement.
-
Solution:
-
Base Screening: While K₂CO₃ is common, it can be too harsh. Weaker bases like KOAc (potassium acetate) have shown excellent results, preventing decomposition.[1]
-
Temperature Screening: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Some highly active catalyst systems can perform cyanations at temperatures as low as 40-70 °C.[4][8]
-
-
Problem 2: Formation of Side Products (e.g., Dehalogenation, Decomposition)
The appearance of unexpected peaks in your LCMS or NMR indicates competing reaction pathways.
-
Possible Cause A: Reaction Temperature is Too High
-
Why it happens: The 6-nitroindole core can be sensitive to high temperatures, leading to decomposition. Furthermore, side reactions like hydrodehalogenation (replacement of the halide with hydrogen) can become more prominent at elevated temperatures.
-
Solution:
-
Reduce Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. A screen from 70 °C to 110 °C is advisable.
-
Reduce Reaction Time: Monitor the reaction by TLC or LCMS. Once the starting material is consumed, work up the reaction immediately to prevent product degradation.
-
-
-
Possible Cause B: Nucleophilic Attack on the Nitro Group or Indole Ring
-
Why it happens: Under certain conditions, particularly with very strong bases or nucleophiles, side reactions involving the nitro group or other positions on the indole ring can occur.
-
Solution:
-
Use a Milder Base: Switch from carbonate or hydroxide bases to acetate or phosphate bases.
-
Protect the Indole N-H: If the indole nitrogen is unprotected, it can be deprotonated and interfere with the reaction. Protecting it with a suitable group (e.g., SEM, Boc) can sometimes lead to cleaner reactions, although many modern protocols tolerate free N-H groups.[4]
-
-
Problem 3: The Reaction is Irreproducible
Inconsistent results from batch to batch are often due to subtle variations in reagents or setup.
-
Why it happens: Trace impurities in solvents, inconsistent quality of the palladium catalyst or ligand, or variable amounts of atmospheric oxygen or moisture can drastically affect the outcome of a sensitive cross-coupling reaction.
-
Solution:
-
Use High-Purity Reagents: Always use reagents from a reliable supplier. Use anhydrous solvents if the protocol is sensitive to water (especially with NaCN or TMSCN).
-
Standardize the Procedure: Write a detailed, step-by-step protocol and follow it precisely for every run. This includes reagent addition order, stirring speed, and heating method.
-
Maintain an Inert Atmosphere: Always prepare the reaction under a consistent inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the catalyst.
-
Visualized Guides and Protocols
General Workflow for Palladium-Catalyzed Cyanation
The following diagram outlines a typical experimental workflow for the cyanation of a halo-6-nitroindole.
Caption: Decision tree for troubleshooting low reaction yield.
Model Experimental Protocol
Reaction: Palladium-Catalyzed Cyanation of 7-Bromo-6-nitroindole
Disclaimer: This is a representative protocol. The optimal conditions for your specific substrate may vary. All operations involving cyanide sources should be performed in a certified chemical fume hood.
Table 2: Reagent Stoichiometry
| Reagent | M.W. | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 7-Bromo-6-nitroindole | 241.04 | 241 mg | 1.0 | 1.0 |
| K₄[Fe(CN)₆]·3H₂O | 422.39 | 211 mg | 0.5 | 0.5 |
| Pd-G3-XPhos Precatalyst | 864.53 | 17.3 mg | 0.02 | 0.02 |
| Potassium Acetate (KOAc) | 98.14 | 98 mg | 1.0 | 1.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Deionized Water | - | 1.0 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-6-nitroindole (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), potassium acetate (1.0 mmol), and the Pd-G3-XPhos precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Using degassed solvents, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously (e.g., 800 RPM).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LCMS or TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 7-cyano-6-nitroindole.
References
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Anil, A., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters. Retrieved from [Link]
-
da Silva, G. V. J., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Retrieved from [Link]
-
da Silva, G. V. J., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). The cyanation of indole derivatives and the expected mechanisms. Retrieved from [Link]
-
Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dehydration of Indole-3-Carboxaldehyde Oximes
Welcome to the technical support center for the synthesis of indole-3-carbonitrile via the dehydration of indole-3-carboxaldehyde oximes. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during this critical synthetic step. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the dehydration of indole-3-carboxaldehyde oxime to indole-3-carbonitrile?
The conversion of an aldoxime to a nitrile is a classic dehydration reaction, involving the elimination of a water molecule from the oxime functional group (-CH=N-OH). The reaction requires a dehydrating agent to activate the hydroxyl group of the oxime, making it a good leaving group. The subsequent elimination of water results in the formation of the carbon-nitrogen triple bond of the nitrile.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment, offering explanations and actionable solutions.
Category 1: Low or No Yield of Indole-3-carbonitrile
Question: I've set up the reaction, but after the recommended time, TLC analysis shows no product, or the isolated yield is extremely low. What went wrong?
Answer: Low or negligible yield is a common but solvable issue. The root cause often lies in one of the following areas:
-
Ineffective Dehydrating Agent: The choice and quality of your dehydrating agent are paramount. Many reagents can effect this transformation, but their efficacy can be compromised.[1][2][3]
-
Insight & Solution: Common reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide are effective but can be harsh and may degrade the indole nucleus if not used under carefully controlled conditions. For a milder approach, consider activating agents like BOP reagent (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or employing an Appel-type reaction.[1][3][4] Ensure your reagents are fresh and anhydrous, as many dehydrating agents are deactivated by atmospheric moisture.
-
-
Poor Quality of Starting Oxime: The purity of your indole-3-carboxaldehyde oxime is critical.
-
Insight & Solution: The oxime is typically prepared from indole-3-carboxaldehyde and hydroxylamine.[5] Incomplete reaction or purification can leave residual aldehyde or hydroxylamine salts. The presence of the starting aldehyde can lead to side reactions. It is advisable to recrystallize the oxime before use to ensure high purity.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Insight & Solution: Some dehydration methods require heating or reflux to proceed at a reasonable rate.[6] For instance, methods using formic acid as both solvent and reagent often require heating to reflux for 30 minutes to 2 hours.[6] Conversely, highly reactive reagents may require cooling to prevent side reactions. Consult the literature for the specific temperature requirements of your chosen method and monitor your reaction vessel to ensure it is maintained.
-
-
Presence of Moisture: Water is the byproduct of this reaction. Its presence at the start can inhibit the reaction by quenching the dehydrating agent.
-
Insight & Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon).
-
Category 2: Incomplete Conversion of the Oxime
Question: My reaction has stalled. TLC shows both the starting oxime and the desired nitrile product, even after extending the reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion often points to insufficient activation of the oxime or a reversible process reaching equilibrium.
-
Insufficient Reagent Stoichiometry: The molar ratio of the dehydrating agent to the oxime is critical.
-
Insight & Solution: Ensure you are using a sufficient excess of the dehydrating agent as specified in the protocol. For some methods, a catalytic amount is sufficient, while others require stoichiometric or even excess quantities.[1] A slight excess can often help drive the reaction to completion.
-
-
Reaction Equilibrium: While this is a dehydration reaction, under certain conditions, the reverse reaction (hydration of the nitrile) can occur, although it is generally not favorable.
-
Insight & Solution: The more likely scenario is the deactivation of the dehydrating agent over time. Adding a fresh portion of the dehydrating agent can sometimes restart the reaction. However, be cautious not to add too much, as this can complicate the workup.
-
-
Stereochemistry of the Oxime: Aldoximes can exist as (E) and (Z) isomers. While both isomers are generally reactive, one may react faster than the other depending on the mechanism.[3]
-
Insight & Solution: While this typically does not cause a complete stall, it can lead to biphasic reaction kinetics. The good news is that for many modern dehydration methods, both isomers react efficiently.[3] If you suspect this is an issue, you could attempt to isomerize the oxime mixture before the reaction, though this is rarely necessary.
-
Category 3: Formation of Impurities and Side Products
Question: I've successfully formed the nitrile, but my crude product is contaminated with significant side products. What are they and how can I avoid them?
Answer: The indole nucleus is electron-rich and can be sensitive to harsh reagents, leading to side reactions.
-
Reversion to Aldehyde: A common impurity is the starting material, indole-3-carboxaldehyde.
-
Causality: This occurs via the hydrolysis of the oxime, which can be catalyzed by acidic or basic conditions during the reaction or workup. Some dehydrating systems can also promote this reversion.[3]
-
Prevention & Solution:
-
Neutral Workup: During the workup, avoid prolonged exposure to strong acids or bases. A quick wash with a saturated sodium bicarbonate solution followed by brine is often sufficient.
-
Milder Reagents: Employing milder, neutral dehydration conditions can minimize this side reaction.
-
Purification: Indole-3-carboxaldehyde can typically be separated from the nitrile by column chromatography on silica gel.[7]
-
-
-
N-Functionalization of the Indole Ring: The indole N-H is acidic and can react with certain reagents.
-
Causality: Reagents like acetic anhydride can lead to N-acetylation. With tosyl chloride, N-sulfonylation can occur as a competitive reaction.[3]
-
Prevention & Solution:
-
Protecting Groups: If N-functionalization is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the dehydration step.
-
Reagent Choice: Select dehydrating agents that are not known to react with the indole nitrogen.
-
-
Category 4: Product Isolation and Stability
Question: I have a good yield of the nitrile in my crude reaction mixture, but I'm losing a lot of product during purification, or the final product seems to be degrading. What are the best practices for isolation and storage?
Answer: Indole-3-carbonitrile is a stable compound, but like many indole derivatives, it can be sensitive to light and strong oxidizing conditions.[8]
-
Purification Strategy:
-
Insight & Solution: The most common method for purification is recrystallization or column chromatography.[6][7]
-
Recrystallization: Solvents such as ethanol or mixtures of ethyl acetate and hexanes are often effective.
-
Column Chromatography: A silica gel column with an eluent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is typically successful.
-
-
-
Product Stability and Storage:
-
Insight & Solution: Indole-3-carbonitrile is sensitive to light.[8] It is also insoluble in water and incompatible with strong oxidizing agents.[8]
-
Storage: Store the purified solid in a tightly sealed, amber glass vial in a cool, dry place, preferably under an inert atmosphere if storing for an extended period.
-
Handling: Avoid unnecessary exposure to bright light and air.
-
-
Visual & Data Resources
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the general reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting decision workflow.
Comparative Table of Dehydrating Agents
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| Acetic Anhydride (Ac₂O) | Reflux | Inexpensive, readily available | Can cause N-acetylation; harsh conditions |
| Thionyl Chloride (SOCl₂) | Pyridine, 0 °C to RT | High yielding, effective | Toxic, corrosive, harsh; can degrade indole |
| Formic Acid | Reflux | Acts as both solvent and reagent | Acidic conditions may not be suitable for all substrates |
| BOP Reagent / DBU | CH₂Cl₂, RT | Very mild, high yielding | Expensive, produces HMPA byproduct |
| Appel-type (e.g., Ph₃PO/Oxalyl Chloride) | Catalytic Ph₃PO, RT | Mild, fast reactions, catalytic | Requires careful handling of oxalyl chloride |
Experimental Protocol: Dehydration using Formic Acid
This protocol is adapted from established methods for the one-pot synthesis of indole-3-carbonitrile. [6] Materials:
-
Indole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (85-95%)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend the indole-3-carboxaldehyde and hydroxylamine hydrochloride in formic acid (approximately 10-20 mL of formic acid per gram of aldehyde).
-
Heating: Heat the mixture to reflux. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Distill off the formic acid under reduced pressure. c. To the residue, add water to dissolve any inorganic salts.
-
Isolation: a. The indole-3-carbonitrile product will precipitate as a solid. b. Collect the crystals by filtration. c. Wash the crystals with water and dry them thoroughly.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography. [6]
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Indole-3-aldehyde. Organic Syntheses. [Link]
- Method for producing indole-3-carbonitrile compound.
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1077-1090. [Link]
-
Somei, M., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 53(7), 1523. [Link]
-
Kumar, A., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(4), 320-327. [Link]
-
Makarov, A., et al. (2018). Dehydration of oxime to nitriles. AIP Conference Proceedings. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Chaudhari, S. S., & Akamanchi, K. G. (2009). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 74(17), 6824-6826. [Link]
-
Hughes, D. L. (2010). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 75(1), 294. [Link]
-
Indole-3-carbonitrile. ResearchGate. [Link]
-
Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 143(1-2), 17-22. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JP2767295B2 - Method for producing indole-3-carbonitrile compound - Google Patents [patents.google.com]
- 7. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Indole-3-carbonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Nitroindoles
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective indole nitration. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the synthesis of substituted nitroindoles.
Frequently Asked Questions (FAQs) about Nitroindole Synthesis
Q1: Why is controlling regioselectivity in the direct nitration of indole so challenging?
The direct nitration of indole is notoriously difficult to control due to the high electron density and acid-sensitive nature of the indole nucleus. The C-3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack under non-acidic conditions.[1][2] However, under the strongly acidic conditions often used for nitration (e.g., HNO₃/H₂SO₄), several competing and often undesirable reactions occur:
-
Acid-catalyzed polymerization: The indole ring is prone to polymerization in strong acid, leading to the formation of insoluble tars and significantly reducing the yield of the desired product.[3]
-
Protonation and Deactivation: Protonation at the C-3 position deactivates the pyrrole ring towards further electrophilic attack. This shifts the reaction to the less reactive benzene ring, typically resulting in a mixture of 5- and 6-nitroindoles.[3]
-
Over-nitration: The reaction can be difficult to stop at the mono-nitration stage, leading to the formation of dinitrated products.[1][3]
Q2: What is the general order of reactivity for the different positions on the indole ring towards electrophilic substitution?
The general order of reactivity for electrophilic substitution on an unsubstituted indole ring is C-3 > N-1 > C-2 > C-5 > C-6 > C-4 > C-7. The high electron density in the pyrrole ring makes the C-3 position the most reactive. However, this inherent reactivity can be modulated by reaction conditions and the presence of substituents.
Q3: How do N-protecting groups influence the regioselectivity of indole nitration?
N-protecting groups play a crucial role in directing the position of nitration and preventing unwanted side reactions.[4][5][6][7] By blocking the N-1 position, they can:
-
Prevent N-nitration and polymerization: This allows for more controlled C-nitration.
-
Influence electronic properties: Electron-withdrawing protecting groups (e.g., sulfonyl, acetyl) decrease the electron density of the pyrrole ring, making the benzene ring more susceptible to nitration. This can be exploited to favor nitration at positions C-5 and C-6.[3]
-
Steric hindrance: Bulky N-protecting groups can sterically hinder attack at adjacent positions, potentially influencing the regiochemical outcome.
Q4: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
Yes, several milder nitrating agents have been developed to circumvent the harshness of mixed acid conditions and improve regioselectivity. These include:
-
Ammonium tetramethylnitrate with trifluoroacetic anhydride: This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent under non-acidic and non-metallic conditions, showing high selectivity for the C-3 position.[8][9][10]
-
Acetyl nitrate and Benzoyl nitrate: These reagents are generally less aggressive than mixed acid and can provide better control over the reaction, often favoring C-3 nitration.[1]
-
Nitric acid with trifluoroacetic anhydride: This combination can also be used for direct nitration of various five-membered heterocycles, including indoles.[11]
Troubleshooting Guide for Poor Regioselectivity and Low Yield
This section addresses common problems encountered during the synthesis of substituted nitroindoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Acid-catalyzed polymerization of the indole starting material.[3] | Avoid strongly acidic conditions (e.g., HNO₃/H₂SO₄) if possible. Use milder, non-acidic nitrating agents or employ an N-protecting group strategy. For sensitive substrates, consider indirect methods starting from a pre-functionalized precursor.[12] |
| Incomplete reaction. | Monitor the reaction closely using TLC. If the reaction stalls, a slight excess of the nitrating agent can be added cautiously. Ensure reagents and solvents are pure and dry.[12] | |
| Formation of Multiple Regioisomers | Inappropriate reaction conditions for the desired selectivity. | To favor C-3, use non-acidic conditions (e.g., ammonium tetramethylnitrate/trifluoroacetic anhydride).[8][9] To favor C-5 or C-6, consider using an N-protected indole or a C-2/C-3 substituted indole under acidic conditions.[3] For C-4 and C-7 isomers, indirect synthetic routes are generally more effective.[13][14][15] |
| Over-Nitration (Dinitro- Products) | Excess of nitrating agent or reaction temperature is too high. | Carefully control the stoichiometry of the nitrating agent, using a minimal excess.[1] Perform the reaction at low temperatures (e.g., 0-5°C or lower) to improve selectivity for mono-nitration.[3] |
| Formation of Dark, Insoluble Tar | Polymerization of the indole starting material due to harsh acidic conditions.[3] | Use milder nitrating agents. Ensure the reaction is conducted at the recommended low temperature. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Difficulty in Purifying Isomers | Similar polarities of the resulting nitroindole isomers. | Purification of nitroindole isomers can be challenging. Column chromatography is often necessary. In some cases, fractional crystallization can be employed. For analytical purposes, preparative HPLC may be required.[16][17] |
Protocols for Regioselective Nitration of Indole Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of specific nitroindole isomers.
Protocol 1: Regioselective Synthesis of 3-Nitroindoles using Ammonium Tetramethylnitrate
This method offers a mild and efficient route to 3-nitroindoles, avoiding harsh acidic conditions.[8][18]
Experimental Workflow:
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Validation & Comparative
A Comparative Spectroscopic Guide to 6-nitro-1H-indole-3-carbonitrile and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives continue to be a source of promising therapeutic agents. This guide provides an in-depth spectroscopic analysis of 6-nitro-1H-indole-3-carbonitrile, a molecule of interest due to its electronically distinct functionalities.
In the absence of extensive, publicly available experimental spectra for this compound, this guide will present a predictive analysis grounded in the established spectroscopic data of closely related analogs. By dissecting the contributions of the 6-nitro and 3-carbonitrile substituents to the core indole scaffold, we can construct a reliable spectroscopic profile. This comparative approach not only illuminates the expected spectral features of the target molecule but also provides a framework for the analysis of similarly substituted indoles.
The Analytical Imperative: Why Spectroscopy Matters
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of newly synthesized molecules. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization. For a molecule like this compound, with its specific substitution pattern, spectroscopy is key to verifying its successful synthesis and understanding its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their spatial relationships. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups will significantly influence the chemical shifts of the aromatic protons in this compound.
Predicted ¹H NMR Spectrum of this compound:
Based on the analysis of related indole derivatives, the following proton chemical shifts are anticipated. The deshielding effect of the nitro group at the 6-position and the cyano group at the 3-position will cause the protons on the benzene ring to shift downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 12.0 - 12.5 | br s | - |
| H2 | 8.5 - 8.7 | s | - |
| H4 | 7.8 - 8.0 | d | ~8.5 |
| H5 | 8.1 - 8.3 | dd | ~8.5, ~2.0 |
| H7 | 8.4 - 8.6 | d | ~2.0 |
Comparative ¹H NMR Data of Indole Analogs:
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) |
| Indole | ~7.6 | ~7.1 | ~7.1 | ~7.6 |
| 6-Nitroindole | ~7.7 | ~8.0 | - | ~8.4 |
| Indole-3-carbonitrile | ~7.8 | ~7.4 | ~7.3 | ~7.5 |
The data clearly indicates the downfield shift induced by the nitro group, particularly on the adjacent H5 and H7 protons. The cyano group at C3 primarily influences the pyrrole ring protons, with a notable downfield shift of H2.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of an indole derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its ability to solubilize a wide range of compounds and to clearly show the N-H proton.
-
Instrument Setup: The spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis:
Caption: Workflow for FT-IR Spectroscopy.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectrum of this compound
The molecular weight of this compound (C₉H₅N₃O₂) is 201.16 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 201.
Predicted Fragmentation Pattern:
Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The indole ring itself can undergo characteristic fragmentation.
-
[M]⁺ at m/z 201: The molecular ion.
-
[M - NO₂]⁺ at m/z 155: Loss of the nitro group.
-
[M - HCN]⁺ at m/z 174: A common fragmentation for nitriles.
-
[M - NO₂ - HCN]⁺ at m/z 128: Subsequent loss of HCN from the m/z 155 fragment.
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 6-Nitroindole | 162 | 116 ([M-NO₂]⁺), 89 |
| Indole-3-carbonitrile | 142 | 115 ([M-HCN]⁺) |
The fragmentation patterns of the analogs support the predicted fragmentation of the target molecule. [1][2] Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion: A Predictive Yet Powerful Analysis
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the established data of its structural components, we have constructed a detailed and reliable spectroscopic profile. This comparative methodology serves as a valuable tool for any researcher working on the synthesis and characterization of novel indole derivatives. The presented protocols and expected data provide a solid foundation for the empirical analysis of this and related compounds, underscoring the power of spectroscopy in modern drug discovery and development.
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YouTube. (2025). ¹H-NMR and ¹³C-NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
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A Comparative Analysis of the Biological Activities of 6-Nitro-1H-indole-3-carbonitrile and its 5-Nitro Isomer
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. The introduction of a nitro group to this scaffold dramatically influences its electronic properties and, consequently, its pharmacological profile. The specific position of this potent electron-withdrawing group can lead to distinct mechanisms of action and differential activity. This guide provides a detailed, objective comparison of the biological activities of two constitutional isomers: 6-nitro-1H-indole-3-carbonitrile and 5-nitro-1H-indole-3-carbonitrile. While direct comparative studies are limited, this document synthesizes the available preclinical data for each isomer and their close derivatives to offer valuable insights for researchers in oncology, microbiology, and enzyme kinetics.
Introduction: The Significance of Nitroindole Scaffolds
The indole ring system is a common motif in natural products and synthetic drugs, valued for its ability to mimic peptide structures and interact with a wide array of biological targets.[1] The addition of a nitro group can enhance the electrophilicity of the indole ring, making it a key pharmacophore in various therapeutic agents. This modification has been shown to impart a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2] The precise placement of the nitro group at either the 5- or 6-position of the indole-3-carbonitrile core can significantly alter the molecule's interaction with biological macromolecules, leading to distinct therapeutic potentials.
Anticancer Activity: Divergent Mechanisms of Action
While both 5- and 6-nitroindole derivatives have demonstrated promise as anticancer agents, the available research points towards distinct mechanisms of action, highlighting the critical role of isomeric substitution.
The 5-Nitro Isomer: Targeting G-Quadruplex DNA
A substantial body of research has focused on 5-nitroindole derivatives as potent anticancer agents that target the c-Myc oncogene.[3] Specifically, substituted 5-nitroindole scaffolds have been shown to bind to and stabilize the G-quadruplex (G4) structure in the promoter region of the c-Myc gene.[3] This stabilization effectively downregulates the expression of c-Myc, a transcription factor implicated in up to 80% of solid tumors.[4]
The proposed mechanism involves the induction of cell-cycle arrest, primarily in the sub-G1/G1 phase, and an increase in intracellular reactive oxygen species (ROS), leading to apoptotic cell death.[3][4]
Quantitative Analysis of Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Substituted 5-nitroindole derivative | HeLa | Not specified | Downregulation of c-Myc, cell-cycle arrest, increased ROS | [3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative | MCF-7 | Not specified | Tubulin polymerization inhibition, G2/M cell-cycle arrest, apoptosis | [5] |
The 6-Nitro Isomer: A Focus on Tubulin Polymerization
In contrast to the 5-nitro isomer's activity on DNA secondary structures, derivatives of 6-nitroindole have been investigated as inhibitors of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for cancer chemotherapy. By disrupting microtubule dynamics, these compounds can induce cell-cycle arrest in the G2/M phase and trigger apoptosis.[5]
While data specifically for this compound is scarce, studies on other 6-substituted indole derivatives suggest that this isomeric scaffold is a promising starting point for the development of novel tubulin-targeting agents.[5]
Antimicrobial and Other Biological Activities
The broader biological activities of these nitroindole isomers are less extensively characterized in a comparative manner. However, the general literature on nitroaromatic compounds and indole derivatives suggests potential for antimicrobial and enzyme inhibitory activities.
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism often involving the enzymatic reduction of the nitro group to generate cytotoxic radical species. It is plausible that both 5- and this compound could exhibit such properties, though specific comparative data is lacking.
Furthermore, the indole nucleus is a known scaffold for various enzyme inhibitors.[1] The differential electronic distribution in the 5- and 6-nitro isomers could lead to selective inhibition of different enzyme classes. Further investigation is warranted to explore these potential activities.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the biological activities discussed.
Synthesis of 5- and this compound
The synthesis of these isomers typically starts from the corresponding 5- or 6-nitroindole. A common route to introduce the 3-carbonitrile group is via a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile.
Step 1: Vilsmeier-Haack Formylation of Nitroindole
-
Rationale: This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
-
Procedure:
-
To a solution of 5-nitroindole or 6-nitroindole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 5-nitro-1H-indole-3-carbaldehyde or 6-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.
-
Step 2: Conversion of Aldehyde to Nitrile
-
Rationale: This step converts the aldehyde functional group into a carbonitrile, a common pharmacophore.
-
Procedure:
-
A mixture of the respective nitro-indole-3-carbaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol, formic acid) is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (5- and this compound) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
Tubulin Polymerization Assay
-
Rationale: This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Procedure:
-
Purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer containing GTP at 37 °C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
-
The inhibitory effect of the compounds is quantified by comparing the rate and extent of polymerization in their presence to that of the vehicle control.
-
Visualizing the Mechanisms of Action
To better illustrate the distinct pathways through which the 5- and 6-nitroindole isomers exert their anticancer effects, the following diagrams are provided.
Figure 1. Proposed mechanism of action for 5-nitroindole derivatives as c-Myc G-quadruplex binders.
Figure 2. Proposed mechanism of action for 6-nitroindole derivatives as tubulin polymerization inhibitors.
Conclusion and Future Directions
The positional isomerism of the nitro group on the indole-3-carbonitrile scaffold imparts distinct biological activities. Derivatives of 5-nitro-1H-indole-3-carbonitrile have emerged as promising anticancer agents through the targeted stabilization of the c-Myc G-quadruplex. In contrast, the 6-nitro scaffold shows potential for the development of tubulin polymerization inhibitors.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two isomers. Such studies are crucial for a definitive understanding of their relative potencies and therapeutic potential. Future research should focus on:
-
Direct Comparative Biological Evaluation: Conducting cytotoxicity, antimicrobial, and enzyme inhibition assays with both this compound and 5-nitro-1H-indole-3-carbonitrile under identical experimental conditions.
-
Elucidation of Structure-Activity Relationships (SAR): Synthesizing and testing a broader range of derivatives for both isomers to establish clear SAR for their respective biological targets.
-
Exploration of Other Therapeutic Areas: Investigating the potential of these isomers in other disease contexts, such as neurodegenerative and inflammatory disorders, where indole-based compounds have shown promise.
By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of these intriguing nitroindole isomers and pave the way for the development of novel, targeted therapies.
References
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- Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
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- Zare, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 26(15), 4483.
- Zhang, Y., et al. (2022). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 27(19), 6543.
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A Senior Application Scientist's Guide to Validating the Enzyme Inhibitory Activity of 6-nitro-1H-indole-3-carbonitrile
Introduction: The Rationale for Investigating 6-nitro-1H-indole-3-carbonitrile
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have been successfully developed as inhibitors of crucial enzyme classes, including kinases, proteases, and cyclooxygenases.[3][4][5] The compound this compound is of particular interest for several reasons. The indole core provides a privileged framework for enzyme binding.[6] The electron-withdrawing nitro group at the 6-position significantly modifies the electronic properties of the indole ring system, potentially influencing binding affinity and selectivity.[6] Furthermore, the carbonitrile group at the 3-position is a versatile synthetic handle and can act as a bioisostere for other functional groups involved in key enzymatic interactions.[6]
This guide provides a comprehensive, technically-grounded framework for the systematic validation of the enzyme inhibitory potential of this compound. We will move beyond simple screening to establish a robust, self-validating experimental workflow that elucidates not only if the compound inhibits a target, but how. This process is critical for any researcher aiming to progress a novel chemical entity from a preliminary hit to a viable lead compound in a drug discovery program. For the purpose of this guide, we will use a hypothetical protein kinase as our target enzyme class, given the prevalence of indole-based kinase inhibitors.[3][7]
Part 1: The Validation Workflow: From Initial Hit to Mechanistic Insight
A rigorous validation process is not a single experiment but a logical sequence of assays designed to build confidence in the compound's activity and characterize its biochemical properties. The causality is crucial: we first determine potency (IC50), and only then do we invest resources in understanding the mechanism of action (MOA).
Caption: A logical workflow for validating an enzyme inhibitor.
Part 2: Potency Determination: The IC50 Assay
The first critical step is to determine the concentration of this compound required to reduce the target enzyme's activity by 50%—the IC50 value.[8] This is a fundamental measure of the compound's potency. An accurate IC50 value requires a carefully controlled experiment where the enzyme and substrate concentrations are held constant while the inhibitor concentration is varied.[8][9]
Experimental Rationale:
-
Enzyme & Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors. If the substrate concentration is too high, it can overcome the effects of a competitive inhibitor, leading to an artificially high IC50 value.[10]
-
Controls: The inclusion of both a positive control (a known inhibitor of the target enzyme) and a negative control (vehicle, typically DMSO, without inhibitor) is non-negotiable. This validates that the assay can detect inhibition and that the vehicle itself has no effect on enzyme activity.
-
Dose-Response Curve: A single concentration test is insufficient. A series of inhibitor concentrations, typically in a semi-log dilution, must be used to generate a full dose-response curve. This allows for a more accurate determination of the IC50 and reveals the dynamic range of inhibition.[11][12]
Sample Protocol: IC50 Determination for a Protein Kinase
This protocol describes a representative luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Assay Buffer Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The exact composition should be optimized for the specific kinase.[13]
-
Reaction Setup:
-
To a 384-well white assay plate, add 5 µL of the kinase/substrate solution (containing the target kinase and its specific peptide substrate in assay buffer).
-
Add 50 nL of each compound dilution from the serial dilution plate.
-
Add 5 µL of a 10 µM ATP solution prepared in assay buffer to initiate the reaction. The final ATP concentration should be at its apparent Km for the kinase.
-
-
Controls:
-
100% Activity (Negative Control): Wells containing enzyme, substrate, ATP, and 50 nL of DMSO.
-
0% Activity (Positive Control): Wells containing enzyme, substrate, ATP, and a known potent inhibitor (e.g., Staurosporine) at a concentration that fully inhibits the enzyme.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, determined in preliminary experiments.[9]
-
Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Hypothetical Data Comparison
| Compound | Target Kinase | IC50 (nM) | Hill Slope |
| This compound | Kinase X | 75.2 | 1.1 |
| Staurosporine (Control) | Kinase X | 8.5 | 1.0 |
| Indole (Scaffold Control) | Kinase X | > 10,000 | N/A |
This table illustrates how experimental data for the test compound would be presented against a potent, non-selective positive control (Staurosporine) and a negative scaffold control to demonstrate the contribution of the nitro and carbonitrile functionalities.
Part 3: Elucidating the Mechanism of Inhibition (MOA)
Once potency is established, the next crucial question is how the compound inhibits the enzyme. Enzyme kinetic studies are performed to determine the mechanism of inhibition (MOA), which is fundamental to understanding the compound's interaction with the target and guiding future optimization.[14][15] The primary reversible mechanisms are competitive, non-competitive, and uncompetitive inhibition.[10]
Caption: Competitive vs. Non-Competitive inhibition mechanisms.
Experimental Design & Rationale:
To determine the MOA, we measure the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.[16]
-
Varying Substrate: By systematically changing the substrate concentration, we can observe its effect on the inhibitor's potency. For a competitive inhibitor, increasing the substrate concentration should overcome the inhibition.[10]
-
Fixed Inhibitor Concentrations: Using multiple, fixed inhibitor concentrations (e.g., 0x, 0.5x, 1x, and 2x the IC50 value) allows for a clear visualization of the kinetic effects.
-
Data Visualization: The resulting data are typically plotted using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). While other linearizations exist, the Lineweaver-Burk plot provides a straightforward visual diagnosis of the inhibition mechanism.[9]
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
-
Sample Protocol: Enzyme Kinetic Analysis
-
Assay Setup: Prepare a matrix of reaction conditions in a 384-well plate. The matrix should cover at least 5-7 substrate concentrations (e.g., ranging from 0.1x to 10x the Km value) and 4-5 inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).
-
Reaction & Measurement: Perform the kinase assay as described in the IC50 protocol. It is critical to measure the initial reaction rate (v₀), ensuring that substrate depletion is minimal (typically <10%). This may require adjusting the reaction time or enzyme concentration.[9]
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v₀) against substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Transform the data into double reciprocal form (1/v₀ and 1/[S]).
-
Generate a Lineweaver-Burk plot to visualize the inhibition pattern.
-
Perform a global fit of the untransformed data to the appropriate inhibition model equations to calculate the inhibition constant (Ki), which represents the dissociation constant of the inhibitor from the enzyme.[16]
-
Part 4: Comparative Analysis and Data Summary
The final step is to consolidate the validated data into a clear, comparative format. This allows for an objective assessment of this compound against established benchmarks. The Ki value, derived from kinetic studies, is a more fundamental measure of inhibitor affinity than the IC50 and should be used for cross-compound comparisons.
| Parameter | This compound | Known Inhibitor (e.g., Sunitinib) |
| Target Kinase | Kinase X | Kinase X |
| IC50 (nM) | 75.2 | 12.0 |
| Mechanism of Action | ATP-Competitive | ATP-Competitive |
| Ki (nM) | 35.8 | 5.6 |
This summary table provides a direct, objective comparison of the novel compound's performance against a relevant, clinically utilized alternative, providing essential context for its potential.
Conclusion
This guide outlines a rigorous, multi-step process for validating the enzyme inhibitory activity of a novel compound like this compound. By progressing from a quantitative assessment of potency (IC50) to a qualitative and quantitative understanding of its mechanism of action (MOA and Ki), researchers can build a robust data package. This self-validating workflow, grounded in sound enzymology principles, ensures that the generated data is trustworthy and provides the critical insights needed to make informed decisions in a drug discovery cascade. The indole scaffold continues to be a rich source of potential therapeutics, and a systematic validation approach is paramount to unlocking its full potential.[1]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available from: [Link]
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Renton, P., et al. (2011). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]
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DavidsonX - D001x - Medicinal Chemistry. IC50 Determination. edX. Available from: [Link]
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Kovvuri, J., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Tipton, K. F., & Vina, J. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]
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Renton, P., et al. (2011). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. PubMed. Available from: [Link]
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Junqueira, R. G., & Mares-Guia, M. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available from: [Link]
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Wang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Falke, H., et al. (2017). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available from: [Link]
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Gonzalez-Ramirez, L. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Available from: [Link]
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Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
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Estrela, A., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available from: [Link]
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De E., Joyce. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. Available from: [Link]
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Ismail, M., et al. (2021). Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. Molecules. Available from: [Link]
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Ghaffari, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. Available from: [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
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Bakher, S., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Available from: [Link]
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Wang, W., et al. (2016). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available from: [Link]
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Amsbio. Enzyme Activity Assays. Available from: [Link]
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Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available from: [Link]
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Peracchi, A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. Available from: [Link]
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Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available from: [Link]
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Franklin, C. S., & White, A. C. (1961). The 3-Indolyl-substituted Acids and Amides. ResearchGate. Available from: [Link]
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Zhang, M., et al. (2017). Design, synthesis and biological evaluation of indole derivatives as Vif inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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A Comparative Efficacy Analysis of 6-nitro-1H-indole-3-carbonitrile Against Established Therapeutic Agents
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1] This guide provides a comprehensive, in-depth technical comparison of the putative therapeutic efficacy of a novel compound, 6-nitro-1H-indole-3-carbonitrile, against established drugs in the fields of oncology, inflammation, and microbiology. As direct comparative experimental data for this specific molecule is not yet publicly available, this document serves as a predictive framework, outlining the methodologies and rationale for its evaluation based on the known activities of structurally related indole derivatives.
Introduction to the Indole Scaffold and the Therapeutic Potential of this compound
The indole ring system is a privileged structure in drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of indole derivatives is often modulated by the nature and position of substituents on the indole ring. The subject of this guide, this compound, possesses two key functional groups that are anticipated to significantly influence its biological activity: a nitro group at the 6-position and a carbonitrile group at the 3-position.
The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the indole ring, potentially facilitating covalent interactions with biological nucleophiles, a mechanism implicated in the activity of some anticancer and antimicrobial agents. Furthermore, the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets, contributing to target specificity and potency. Based on the known activities of related nitroindole and indole-3-carbonitrile derivatives, it is hypothesized that this compound will exhibit significant potential as an anticancer, anti-inflammatory, and/or antimicrobial agent.
Comparative Anticancer Efficacy
The anticancer potential of indole derivatives is well-documented, with several compounds targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3] It is postulated that this compound may exert its anticancer effects through the modulation of pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades, which are frequently dysregulated in cancer.[4][5]
Standard Drugs for Comparison:
-
Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer with specific EGFR mutations.[6][7]
Comparative In Vitro Efficacy Data (Hypothetical):
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MCF-7 (Breast) | [Predicted Value] | [Hypothesized: PI3K/Akt/mTOR, NF-κB inhibition] |
| A549 (Lung) | [Predicted Value] | ||
| HCT116 (Colon) | [Predicted Value] | ||
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 0.5 | DNA intercalation, Topoisomerase II inhibition[1] |
| A549 (Lung) | ~0.1 - 1.0 | ||
| HCT116 (Colon) | ~0.05 - 0.3 | ||
| Gefitinib | A549 (Lung, EGFR wt) | >10 | EGFR Tyrosine Kinase Inhibitor[6][8] |
| HCC827 (Lung, EGFR mut) | ~0.01 - 0.1 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard drugs (Doxorubicin, Gefitinib) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothesized Signaling Pathway in Cancer
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="6-nitro-1H-indole-\n3-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Doxorubicin [label="Doxorubicin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GF -> EGFR; EGFR -> PI3K; PI3K -> Akt; Akt -> mTOR; Akt -> NFkB; mTOR -> Proliferation; NFkB -> Proliferation; Indole -> PI3K [label="Inhibits", color="#EA4335"]; Indole -> NFkB [label="Inhibits", color="#EA4335"]; Gefitinib -> EGFR [label="Inhibits", color="#EA4335"]; Doxorubicin -> DNA [label="Damages", color="#EA4335"]; DNA -> Apoptosis; } .dot
Caption: Hypothesized anticancer mechanism of this compound.
Comparative Anti-inflammatory Efficacy
Indole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators and signaling pathways.[11][12] The anti-inflammatory potential of this compound will be assessed by its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Standard Drugs for Comparison:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[2][13]
-
Celecoxib: A selective COX-2 inhibitor, another class of NSAIDs with a more favorable gastrointestinal safety profile compared to non-selective inhibitors.[12][14]
Comparative In Vitro Efficacy Data (Hypothetical):
| Compound | Assay | IC50 (µM) | Mechanism of Action |
| This compound | LPS-induced NO production | [Predicted Value] | [Hypothesized: NF-κB inhibition] |
| LPS-induced TNF-α release | [Predicted Value] | ||
| LPS-induced IL-6 release | [Predicted Value] | ||
| Indomethacin | COX-1 Inhibition | ~0.1 - 1.0 | Non-selective COX inhibitor[2][13] |
| COX-2 Inhibition | ~1.0 - 10 | ||
| Celecoxib | COX-1 Inhibition | >100 | Selective COX-2 inhibitor[12][15] |
| COX-2 Inhibition | ~0.04 - 0.1 |
Experimental Protocol: LPS-Induced Cytokine Release Assay
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or standard drugs (Indomethacin, Celecoxib) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 values.
Hypothesized Signaling Pathway in Inflammation
// Nodes LPS [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Indole [label="6-nitro-1H-indole-\n3-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="Indomethacin\nCelecoxib", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label="Phosphorylates\n(degradation)"]; IkB -> NFkB [style=dashed, label="Releases"]; NFkB -> Cytokines [label="Induces\nTranscription"]; Indole -> IKK [label="Inhibits", color="#EA4335"]; NSAIDs -> COX2 [label="Inhibits", color="#EA4335"]; COX2 -> Prostaglandins; } .dot
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.
Comparative Antimicrobial Efficacy
Nitroaromatic compounds and indole derivatives have demonstrated a broad spectrum of antimicrobial activity. The mechanism of action for nitro-containing drugs often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.[13]
Standard Drugs for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[16][17]
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis, primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19]
Comparative In Vitro Efficacy Data (Hypothetical):
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
| This compound | E. coli | [Predicted Value] | [Hypothesized: DNA damage via nitro reduction] |
| S. aureus | [Predicted Value] | ||
| MRSA | [Predicted Value] | ||
| Ciprofloxacin | E. coli | ~0.008 - 0.03 | DNA gyrase/topoisomerase IV inhibitor[20] |
| S. aureus | ~0.12 - 0.5 | ||
| MRSA | Variable (often resistant) | ||
| Vancomycin | E. coli | Resistant | Cell wall synthesis inhibitor[18] |
| S. aureus | ~0.5 - 2.0 | ||
| MRSA | ~0.5 - 2.0 |
Experimental Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of this compound and the standard antibiotics (Ciprofloxacin, Vancomycin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus, MRSA) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension and incubate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Hypothesized Antimicrobial Mechanism of Action
// Nodes Indole [label="6-nitro-1H-indole-\n3-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroreductase [label="Bacterial\nNitroreductase", fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Nitro Radical\nAnions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Bacterial\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cipro [label="Ciprofloxacin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#FBBC05", fontcolor="#202124"]; Vanco [label="Vancomycin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellWall [label="Cell Wall\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Indole -> Nitroreductase [label="Substrate"]; Nitroreductase -> Radicals [label="Reductive\nActivation"]; Radicals -> DNA [label="Attacks"]; DNA -> Damage; Damage -> CellDeath; Cipro -> DNAGyrase [label="Inhibits", color="#EA4335"]; DNAGyrase -> DNA [style=dashed, label="Replication"]; Vanco -> CellWall [label="Inhibits", color="#EA4335"]; CellWall -> CellDeath [style=dashed, label="Leads to"]; } .dot
Caption: Hypothesized antimicrobial mechanism of action.
Conclusion
This guide provides a foundational framework for the comparative efficacy evaluation of this compound. Based on the established biological activities of related indole derivatives, this novel compound holds significant promise as a potential anticancer, anti-inflammatory, and antimicrobial agent. The detailed experimental protocols and hypothesized mechanisms of action presented herein offer a clear roadmap for future preclinical investigations. The successful validation of these hypotheses through rigorous in vitro and subsequent in vivo studies will be crucial in determining the therapeutic potential of this compound and its standing relative to current standards of care.
References
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring 6-nitro-1H-indole-3-carbonitrile
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation to apoptosis, also positions them as key players in the pathogenesis of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.
This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 6-nitro-1H-indole-3-carbonitrile as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for robust biochemical and cellular assays, and present a comparative analysis against a panel of well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the on- and off-target profiles of their lead compounds.
The Imperative of Selectivity Profiling
A kinase inhibitor's utility, both as a therapeutic agent and as a chemical probe, is intrinsically linked to its selectivity. A highly selective inhibitor offers a clearer understanding of the biological consequences of modulating a single kinase target, minimizing the confounding effects of off-target activity. Conversely, a multi-targeted or "promiscuous" inhibitor might offer a broader therapeutic window in certain contexts, but also carries a higher risk of unforeseen side effects.[1][2] Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization and clinical development strategies.
The Subject of Our Study: this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[3] The addition of a nitro group and a carbonitrile moiety to this scaffold, as in this compound, presents an intriguing chemical entity with the potential for kinase inhibition. For the purpose of this guide, we will treat this compound as a novel investigational agent and outline the necessary steps to comprehensively define its kinase selectivity profile.
A Multi-Faceted Approach to Selectivity Assessment
A robust assessment of kinase inhibitor selectivity necessitates a multi-pronged approach, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cellular assays. This tiered strategy allows for the efficient identification of primary targets and potential off-targets, followed by validation in a more complex biological environment.
Workflow for Kinase Selectivity Profiling
Caption: A tiered workflow for characterizing kinase inhibitor selectivity.
Part 1: In Vitro Biochemical Profiling
The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of purified kinases in a biochemical assay format. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of each kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6] Its high sensitivity and broad dynamic range make it suitable for screening large kinase panels.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare ATP at a concentration that approximates the Kₘ for each kinase being tested. This is crucial for obtaining an accurate measure of inhibitor potency.[7]
-
Test Compounds: Prepare a 10-point serial dilution of this compound and comparator compounds in DMSO, starting at a high concentration (e.g., 1 mM).
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 2.5 µL of the kinase of interest diluted in kinase buffer.
-
Add 2.5 µL of the substrate/ATP mix.
-
Initiate the reaction by adding 5 µL of the diluted test compound. The final DMSO concentration should be kept low (≤1%) to avoid assay interference.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Comparative Biochemical Data (Illustrative)
To contextualize the selectivity of our hypothetical compound, we will compare its profile against a promiscuous inhibitor (Staurosporine) and a multi-kinase inhibitor with a defined target profile (Sunitinib).
| Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| DYRK1A | 98 | 99 | 45 |
| GSK3β | 85 | 97 | 62 |
| CDK5 | 65 | 95 | 38 |
| BRAF | 15 | 88 | 12 |
| VEGFR2 | 8 | 92 | 99 |
| PDGFRβ | 12 | 90 | 98 |
| c-Src | 25 | 99 | 33 |
| EGFR | 5 | 75 | 18 |
| p38α | 30 | 96 | 55 |
This data is illustrative and intended for comparative purposes within this guide.
From this primary screen, this compound appears to be a potent inhibitor of DYRK1A and GSK3β, with moderate activity against CDK5. Importantly, it shows significantly less activity against a range of other kinases compared to the broadly active Staurosporine and the receptor tyrosine kinase-focused Sunitinib.[8][9][10]
Part 2: Cellular Target Engagement & Pathway Analysis
While biochemical assays are essential for initial screening, they do not fully recapitulate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, validating biochemical "hits" in a cellular context is a critical next step.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific kinase target within living cells.[11]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest (e.g., DYRK1A) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ tracer and the test compound to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
-
Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the cellular IC₅₀.
-
Illustrative Cellular Target Engagement Data
| Compound | DYRK1A Cellular IC₅₀ (nM) | GSK3β Cellular IC₅₀ (nM) |
| This compound | 150 | 850 |
| Comparator (e.g., Harmine) | 50 | >10,000 |
This data is illustrative and intended for comparative purposes.
This hypothetical cellular data confirms that this compound engages its primary target, DYRK1A, in living cells, albeit with a potency that may differ from the biochemical IC₅₀ due to cellular factors. The weaker engagement of GSK3β in the cellular context suggests a degree of selectivity for DYRK1A in a more physiological setting.
Downstream Pathway Modulation
To confirm that target engagement translates to functional inhibition of the signaling pathway, a downstream signaling assay is essential. For a DYRK1A inhibitor, one could assess the phosphorylation status of a known substrate, such as Tau or FOXO1.
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A Senior Application Scientist's Guide to the Cross-Validation of 6-nitro-1H-indole-3-carbonitrile: Ensuring Analytical Integrity in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for 6-nitro-1H-indole-3-carbonitrile, a key intermediate in various synthetic pathways. We will move beyond rote protocols to explain the scientific rationale behind the selection of a multi-pronged analytical strategy, ensuring the generation of robust and reliable data.
The Rationale for a Multi-Technique Approach
Reliance on a single analytical technique for the characterization of a novel compound is a significant scientific vulnerability. Each method interrogates different physicochemical properties of a molecule, and their orthogonal application provides a comprehensive and self-validating data package. For a molecule like this compound, with its distinct functional groups—an indole ring, a nitro group, and a carbonitrile—a combination of spectroscopic and chromatographic techniques is essential to confirm its identity, purity, and stability.
This guide will detail a cross-validation workflow that leverages High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Synthesis and Purification: The Foundation of Analytical Success
A robust analytical validation begins with a well-characterized starting material. The synthesis of this compound can be approached as a two-step process starting from the commercially available 6-nitro-1H-indole.
Step 1: Formylation of 6-nitro-1H-indole
The introduction of a formyl group at the C3 position of the indole ring is a common and efficient reaction, often achieved through the Vilsmeier-Haack reaction.[1]
Experimental Protocol:
-
In a round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6-nitro-1H-indole in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 6-nitro-1H-indole-3-carboxaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion of the Aldehyde to a Nitrile
The conversion of the aldehyde to a nitrile is a critical step. A common and effective method involves the use of hydroxylamine hydrochloride followed by a dehydration agent.[2]
Experimental Protocol:
-
Dissolve 6-nitro-1H-indole-3-carboxaldehyde in a suitable solvent such as formic acid.
-
Add hydroxylamine hydrochloride and heat the mixture under reflux.
-
Monitor the formation of the oxime intermediate by TLC.
-
Upon completion, cool the reaction mixture and add a dehydrating agent like acetic anhydride.
-
Heat the mixture again to facilitate the conversion of the oxime to the nitrile.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.
Cross-Validation Workflow: An Integrated Analytical Approach
The following diagram illustrates the interconnectedness of the analytical techniques employed in the cross-validation of this compound.
Caption: Cross-validation workflow for this compound.
I. High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC with UV or Photodiode Array (PDA) detection is the primary technique for determining the purity of the synthesized compound and for quantifying it in various matrices.
Rationale for HPLC Method Development:
A reverse-phase HPLC method is ideal for separating the relatively non-polar indole derivative from potential polar and non-polar impurities. A C18 column is a robust starting point. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic or trifluoroacetic acid) is optimized to achieve good peak shape and resolution.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
-
Specificity: Inject a blank (diluent), a solution of the purified this compound, and a spiked sample containing potential impurities (e.g., starting materials, by-products). The method is specific if the peak for the main compound is well-resolved from all other peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-150 µg/mL). Inject each solution and plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Data Summary Table: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Well-resolved peak | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results | Pass |
II. Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the synthesized compound and offers valuable structural information through fragmentation analysis.
Rationale for LC-MS Analysis:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Utilize the validated HPLC method for separation.
-
Introduce the column effluent into the ESI source of the mass spectrometer.
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Perform a full scan analysis to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Conduct tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₉H₅N₃O₂
-
Exact Mass: 187.0382
-
Expected [M+H]⁺: 188.0455
-
Expected [M-H]⁻: 186.0310
Hypothetical Fragmentation Pathway:
Caption: Hypothetical MS/MS fragmentation of this compound.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation.
Rationale for NMR Analysis:
The distinct electronic effects of the nitro and carbonitrile groups on the indole ring will result in a characteristic pattern of chemical shifts and coupling constants in the NMR spectra.
Experimental Protocol: NMR Analysis
-
Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.
Expected NMR Spectral Data (Hypothetical in DMSO-d₆):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| NH | ~12.5 | br s | H-1 |
| Aromatic | ~8.5 | d | H-7 |
| Aromatic | ~8.2 | s | H-2 |
| Aromatic | ~8.0 | dd | H-5 |
| Aromatic | ~7.8 | d | H-4 |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | ~145 | C-6 |
| Aromatic | ~138 | C-7a |
| Aromatic | ~135 | C-2 |
| Aromatic | ~128 | C-3a |
| Aromatic | ~122 | C-4 |
| Aromatic | ~118 | C-5 |
| Nitrile | ~115 | -CN |
| Aromatic | ~100 | C-3 |
| Aromatic | ~112 | C-7 |
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the molecule.[6]
Rationale for FTIR Analysis:
The nitro, nitrile, and N-H stretching vibrations will produce characteristic absorption bands in the IR spectrum, providing confirmatory evidence for the presence of these functional groups.
Experimental Protocol: FTIR Analysis
-
Prepare a sample of the purified compound, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (indole) | ~3400 |
| C≡N Stretch (nitrile) | ~2230 |
| Aromatic C=C Stretch | ~1600-1450 |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1350 |
| C-N Stretch | ~1300-1200 |
Conclusion: A Self-Validating System for Analytical Confidence
By systematically applying this cross-validation workflow, a comprehensive and self-validating analytical data package for this compound can be generated. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity, purity, and structure of the synthesized compound. This rigorous approach is not merely a regulatory requirement but a fundamental aspect of scientific integrity, ensuring the reliability of data that underpins further research and development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
